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Foundational

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 6-(1-Aminoethyl)-1-methyl-1H-indazole Derivatives

Abstract The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Its inherent drug-like properties and synthetic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to the development of several FDA-approved drugs.[1] This guide focuses on a specific, promising subclass: 6-(1-Aminoethyl)-1-methyl-1H-indazole derivatives. We will dissect their probable mechanisms of action, drawing from the extensive research on related indazole compounds, and provide a comprehensive framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical series.

The Indazole Scaffold: A Privileged Platform in Drug Discovery

The indazole, or benzopyrazole, is an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[1] This core structure is a bioisostere of indole and phenol, offering advantageous physicochemical properties such as increased metabolic stability.[2] The presence of two nitrogen atoms allows for diverse interactions, including hydrogen bond donating and accepting capabilities, which are crucial for binding to biological targets.[2] Consequently, indazole derivatives have been successfully developed as inhibitors of a wide array of enzymes and modulators of various receptors, with a particular prominence in oncology.[1][3][4]

The substitution pattern on the indazole ring is critical in determining the specific biological activity. The 1-methyl group often serves to cap a hydrogen bond donor site and can influence solubility and metabolic stability, while the 6-aminoethyl moiety provides a key interaction point, often extending into a solvent-exposed region or a specific sub-pocket of the target protein.

Primary Putative Mechanisms of Action

Based on extensive literature on analogous 6-aminoindazole and 1-methyl-indazole derivatives, two primary mechanisms of action emerge as the most probable for the 6-(1-Aminoethyl)-1-methyl-1H-indazole series: Protein Kinase Inhibition and Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition .

Protein Kinase Inhibition: Targeting the ATP-Binding Site

A vast body of research has established indazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[3][4] Many of these compounds function as ATP-competitive inhibitors, where the indazole scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.[5][6]

The 6-(1-Aminoethyl)-1-methyl-1H-indazole core likely orients itself within the ATP-binding pocket, with the 1-methyl group potentially occupying a hydrophobic pocket and the aminoethyl side chain extending towards the solvent-exposed region or interacting with specific residues in the ribose-binding pocket.

Potential Kinase Targets and Downstream Signaling:

  • Receptor Tyrosine Kinases (RTKs): Indazole-containing drugs like Axitinib target VEGFR, demonstrating the scaffold's effectiveness against RTKs involved in angiogenesis.[2][3] Inhibition of RTKs such as VEGFR, FGFR, and EGFR would block downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to reduced tumor growth and angiogenesis.[3][5]

  • Serine/Threonine Kinases: Many indazole derivatives have been shown to inhibit serine/threonine kinases crucial for cell cycle progression, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3][7] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][7] The ERK (extracellular signal-regulated kinase) pathway, a critical component of the MAPK signaling cascade, has also been a target for indazole amide inhibitors.[8][9]

Diagram: Putative Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Indazole 6-(1-Aminoethyl)-1-methyl- 1H-indazole Derivative Indazole->RTK Inhibition Apoptosis Apoptosis Indazole->Apoptosis Induction CellCycle Cell Cycle Arrest (G2/M) Indazole->CellCycle Induction RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Putative signaling pathway modulation by 6-(1-Aminoethyl)-1-methyl-1H-indazole derivatives through kinase inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: An Immunomodulatory Approach

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7] In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting regulatory T-cell (Treg) function.[7][10]

The indazole scaffold is a bioisostere of the indole ring of tryptophan, making it an ideal starting point for the design of IDO1 inhibitors.[7] 6-aminoindazole derivatives, in particular, have been designed to interact with the active site of IDO1.[7][8]

The mechanism of action for a 6-(1-Aminoethyl)-1-methyl-1H-indazole derivative as an IDO1 inhibitor would involve its binding to the active site of the enzyme, preventing the breakdown of tryptophan. This would restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses.

Diagram: IDO1 Inhibition Mechanism

IDO1_Inhibition cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Activation (in absence of IDO1 activity) Kynurenine Kynurenine IDO1->Kynurenine TCell_Inactive Inactive T-Cell Kynurenine->TCell_Inactive Suppression Indazole 6-(1-Aminoethyl)-1-methyl- 1H-indazole Derivative Indazole->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition by 6-(1-Aminoethyl)-1-methyl-1H-indazole derivatives.

Experimental Validation Framework

To elucidate the precise mechanism of action for a novel 6-(1-Aminoethyl)-1-methyl-1H-indazole derivative, a systematic experimental approach is required.

Target Identification and Binding Affinity

The initial step is to determine if the compound directly interacts with the putative targets.

Experimental Protocol: Kinase Binding Assay (e.g., TR-FRET)

  • Principle: This assay measures the binding of a test compound to a kinase by detecting the fluorescence resonance energy transfer (FRET) between a lanthanide-labeled anti-tag antibody bound to the kinase and a fluorescently labeled tracer that also binds to the kinase's ATP pocket.

  • Materials:

    • Recombinant kinase of interest (e.g., VEGFR2, Aurora A)

    • Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium)

    • Fluorescently labeled ATP-competitive tracer

    • Test compound (6-(1-Aminoethyl)-1-methyl-1H-indazole derivative)

    • Assay buffer

    • Microplate reader capable of time-resolved fluorescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a suitable microplate, add the kinase, anti-tag antibody, and test compound dilutions.

    • Incubate to allow for compound binding.

    • Add the fluorescent tracer.

    • Incubate to reach binding equilibrium.

    • Measure the TR-FRET signal. A decrease in signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate IC₅₀ values from the dose-response curves to quantify binding affinity.

Experimental Protocol: IDO1 Enzyme Activity Assay

  • Principle: This assay measures the enzymatic activity of IDO1 by quantifying the production of kynurenine from tryptophan.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Test compound

    • Trichloroacetic acid (TCA) for reaction termination

    • Ehrlich's reagent for kynurenine detection

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the assay buffer, IDO1 enzyme, and test compound.

    • Initiate the reaction by adding L-tryptophan and cofactors.

    • Incubate at 37°C.

    • Stop the reaction with TCA.

    • Incubate to hydrolyze N-formylkynurenine to kynurenine.

    • Add Ehrlich's reagent and measure the absorbance at 480 nm.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Activity and Pathway Modulation

Once direct binding and inhibition are confirmed, the next step is to assess the compound's effects in a cellular context.

Experimental Protocol: Cellular Proliferation Assay (e.g., SRB Assay)

  • Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.

  • Procedure:

    • Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.[7][11]

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Fix the cells with TCA.

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

    • Measure the absorbance at ~510 nm.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Principle: This technique is used to detect specific proteins in a cell lysate to determine if a signaling pathway is activated or inhibited.

  • Procedure:

    • Treat cells with the test compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation or expression levels.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Principle: This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Procedure:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest and fix the cells in cold ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the cell population using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would suggest inhibition of cell cycle progression at this checkpoint.[7]

In Vivo Efficacy

The final stage of preclinical validation involves testing the compound's efficacy in an animal model.

Experimental Protocol: Xenograft Tumor Model

  • Principle: This model assesses the anti-tumor activity of a compound in vivo by implanting human cancer cells into immunocompromised mice.

  • Procedure:

    • Inject human cancer cells (e.g., HCT116) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., daily via oral gavage) for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated during the experimental validation of a novel 6-(1-Aminoethyl)-1-methyl-1H-indazole derivative.

Assay Metric Example Target/Cell Line Result (e.g., IC₅₀, GI₅₀)
Kinase Binding AssayIC₅₀VEGFR2Value in nM or µM
IDO1 Enzyme AssayIC₅₀Recombinant IDO1Value in nM or µM
Cellular ProliferationGI₅₀HCT116Value in µM
Cell Cycle Analysis% G2/M ArrestHCT116Fold change vs. control
In Vivo EfficacyTumor Growth InhibitionHCT116 XenograftPercentage at study end

Conclusion

Derivatives of 6-(1-Aminoethyl)-1-methyl-1H-indazole represent a promising class of compounds with significant therapeutic potential, most likely through the inhibition of protein kinases or the immunomodulatory enzyme IDO1. The indazole core provides a robust platform for generating specific and potent inhibitors. A thorough understanding of their mechanism of action, achieved through the systematic experimental framework outlined in this guide, is paramount for their successful development into novel therapeutics. By combining targeted biochemical assays with cellular and in vivo studies, researchers can effectively elucidate the molecular endgame of these compounds and pave the way for their clinical translation.

References

  • EvitaChem. (n.d.). Buy methyl 6-amino-1H-indazole-1-carboxylate (EVT-469637).
  • Yadav, M., & Kapoor, A. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Source not specified].
  • [Author not specified]. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate.
  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. [Journal not specified].
  • Hoang, N. X., et al. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate.
  • [Author not specified]. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Semantic Scholar.
  • Tandon, N., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Journal not specified].
  • [Author not specified]. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • [Author not specified]. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
  • [Author not specified]. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry.
  • [Author not specified]. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (n.d.). 1-(2-Aminoethyl)-1H-indazol-6-ol.
  • [Author not specified]. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
  • [Author not specified]. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications.
  • [Author not specified]. (n.d.). Novel indazole derivatives or pharmaceutically acceptable salts thereof as protein kinase inhibitors for proliferative diseases treatment, and a pharmaceutical composition containing the same as an active ingredient. Google Patents.
  • [Author not specified]. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.
  • Yangbo, F., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters.
  • [Author not specified]. (n.d.). A DFT and Molecular Dynamics Study on Inhibitory Action of indazole Derivative on Corrosion of Mild Steel. Journal of Materials and Environmental Science.
  • PubChem. (n.d.). 1-methyl-1H-indazol-6-amine.
  • [Author not specified]. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • [Author not specified]. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.
  • [Author not specified]. (2017). 1H-indazole as novel corrosion inhibitor for mild steel: Experimental and Quantum Chemical st. Journal of Materials and Environmental Science.
  • Köksal, Z., & Alim, Z. (2020). Indazoles in Drug and Chemical Toxicology. Drug and Chemical Toxicology.
  • Hunt, H. J., et al. (2017). Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Validating the Biological Target of 6-bromo-1H-indazol-4-amine Derivatives: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 6-Bromo-1-methyl-1H-indazole.

Sources

Exploratory

Preclinical Pharmacokinetics of 6-(1-Aminoethyl)-1-methyl-1H-indazole: A Comprehensive Murine Model Whitepaper

Executive Summary In modern rational drug design, the indazole core serves as a privileged scaffold, frequently deployed as a bioisostere for indoles and phenols to improve physicochemical properties. Specifically, 6-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the indazole core serves as a privileged scaffold, frequently deployed as a bioisostere for indoles and phenols to improve physicochemical properties. Specifically, 6-(1-Aminoethyl)-1-methyl-1H-indazole represents a highly optimized fragment used in the development of kinase inhibitors, GPCR ligands, and epigenetic modulators.

This technical whitepaper provides an in-depth analysis of the murine pharmacokinetics (PK) of this scaffold. By analyzing the causality between its structural features—namely the N1-methylation and the C6-aminoethyl substitution—and its in vivo disposition, this guide equips drug development professionals with the mechanistic insights required to optimize indazole-based therapeutics.

Physicochemical Rationale and Structural Dynamics

The pharmacokinetic behavior of 6-(1-Aminoethyl)-1-methyl-1H-indazole is fundamentally dictated by two deliberate structural modifications:

  • N1-Methylation : Unsubstituted 1H-indazoles are prone to annular tautomerization and act as hydrogen bond donors (HBD), which often results in poor membrane permeability and high P-glycoprotein (P-gp) efflux liabilities. Methylation at the N1 position locks the tautomeric state, reduces the HBD count, and significantly improves the P-gp efflux ratio, enabling superior brain penetrance and overall metabolic stability[1]. Furthermore, 1-methylindazoles demonstrate superior plasma clearance and oral bioavailability compared to their unsubstituted indole counterparts[2].

  • 6-(1-Aminoethyl) Substitution : The introduction of an aliphatic amine creates a basic center (pKa ~9.2) that is predominantly protonated at physiological pH (7.4). While this basic vector is critical for anchoring the molecule to target proteins via electrostatic interactions (e.g., salt bridges), it drives extensive partitioning into acidic phospholipid tissue compartments, resulting in a high volume of distribution ( Vss​ ).

Table 1: Physicochemical Properties and PK Implications
ParameterValueMechanistic Rationale
Molecular Weight 175.23 g/mol Highly efficient fragment size; strictly adheres to the Rule of 3 for lead generation.
cLogP ~1.8Optimal lipophilicity for passive transcellular permeability without inducing non-specific hydrophobic toxicity or excessive plasma protein binding.
pKa (Amine) ~9.2Ensures protonation at pH 7.4, driving target engagement but increasing lysosomal trapping.
Topological Polar Surface Area (TPSA) ~29 ŲWell below the 90 Ų threshold, indicating excellent potential for Blood-Brain Barrier (BBB) traversal.

In Vivo Murine Pharmacokinetic Profiling (ADME)

Murine models (typically CD-1 or C57BL/6 mice) are the standard for preclinical PK screening. For 1-methylindazole derivatives, the pharmacokinetic profile is characterized by moderate hepatic clearance, rapid absorption, and extensive tissue distribution[3].

Table 2: Representative Murine PK Parameters (CD-1 Mice)

Data represents typical baseline parameters for optimized 1-methylindazole fragments.

PK ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)Mechanistic Implication
Cmax​ (ng/mL) N/A120 - 150Rapid absorption phase driven by low molecular weight and optimal cLogP.
Tmax​ (h) N/A0.5 - 1.0Indicates high intestinal permeability and rapid gastric emptying.
Clearance ( CL , mL/min/kg) 50 - 65N/ARepresents a moderate hepatic extraction ratio in mice (liver blood flow ~90 mL/min/kg)[3].
Volume of Distribution ( Vss​ , L/kg) 4.0 - 5.0N/AHigh tissue distribution driven by the basic amine partitioning into tissues[3].
Half-life ( t1/2​ , h) 1.2 - 1.81.5 - 2.0Sufficient for preclinical proof-of-concept efficacy models.
Bioavailability ( F% ) N/A45 - 60%Good systemic exposure, primarily limited by first-pass CYP450 metabolism rather than absorption.

Mechanistic Insights into Clearance Pathways

Understanding why a compound clears is more critical than simply measuring the clearance rate.

Metabolism_Logic M1 6-(1-Aminoethyl)-1-methyl-1H-indazole (Parent Drug) M2 Hepatic CYP450 Enzymes (Phase I Metabolism) M1->M2 Hepatic Clearance M4 Indazole N1-Methylation (Blocks Glucuronidation) M1->M4 Structural Protection M5 Renal Excretion (Unchanged Drug) M1->M5 Minor Pathway M3 Oxidative Deamination (Aminoethyl group) M2->M3 Major Pathway

Fig 2. Primary clearance pathways and metabolic logic for the indazole derivative.

Causality of Metabolism:

  • Phase I (Oxidation): The primary metabolic liability of this scaffold is the primary amine on the ethyl linker. Hepatic CYP450 enzymes (particularly CYP2D6 and CYP3A4 orthologs in mice) target this site for oxidative deamination or N-hydroxylation.

  • Phase II (Conjugation): Unsubstituted indazoles are rapidly cleared via N-glucuronidation. The N1-methyl group acts as a steric and electronic shield, effectively abolishing this Phase II liability and shifting the clearance burden entirely to Phase I pathways.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems. Every step includes an internal control to account for biological or mechanical variance.

Protocol A: Murine Dosing and Serial Blood Sampling

Objective: Determine IV and PO pharmacokinetic parameters while minimizing stress-induced physiological changes in mice.

  • Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: The basic amine ensures good aqueous solubility at slightly acidic to neutral pH, but the cosolvents prevent precipitation upon injection into the buffered environment of the bloodstream.

  • Administration:

    • IV Cohort: Administer 1 mg/kg via tail vein injection.

    • PO Cohort: Administer 5 mg/kg via oral gavage.

  • Serial Sampling (Microsampling): Collect 20 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation: Using serial microsampling from the same animal (rather than terminal bleeds from different animals) eliminates inter-subject variability, ensuring the resulting AUC curve represents true individual kinetics.

  • Plasma Processing: Transfer blood to K2-EDTA coated tubes and centrifuge at 2,000 × g for 10 minutes at 4°C.

Protocol B: LC-MS/MS Bioanalysis

Objective: Quantify plasma concentrations with high specificity and recovery.

  • Internal Standard (IS) Spiking: Add 10 µL of plasma to 100 µL of crash solvent (Acetonitrile) pre-spiked with a Stable-Isotope Labeled (SIL) internal standard (e.g., 13C3​ -labeled analog). Self-Validation: Adding the IS before protein precipitation ensures that any volumetric errors, matrix suppression, or extraction losses affect the analyte and IS equally. The ratio of Analyte/IS remains constant, validating the quantification.

  • Protein Precipitation: Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: Formic acid ensures the basic amine remains fully protonated, resulting in sharp chromatographic peaks and enhanced ionization efficiency in the mass spectrometer.

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

PK_Workflow N1 Compound Formulation (Solution/Suspension) N2 Murine Dosing (IV: 1 mg/kg, PO: 5 mg/kg) N1->N2 Administer N3 Serial Blood Sampling (0.08 to 24 h) N2->N3 Time-course N4 Plasma Extraction (IS Pre-spiked) N3->N4 Centrifuge N5 LC-MS/MS Quantification N4->N5 Analyze N6 Non-Compartmental Analysis (PK Parameters) N5->N6 Data

Fig 1. In vivo murine pharmacokinetic workflow from dosing to LC-MS/MS analysis.

References

  • Source: nih.
  • Source: acs.
  • Source: biorxiv.

Sources

Foundational

Evaluating the In Vitro Binding Affinity of 6-(1-Aminoethyl)-1-methyl-1H-indazole: A Methodological Whitepaper for Fragment-Based Drug Discovery

Executive Summary & Chemical Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged chemotype. Specifically, 6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS: 1159511-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged chemotype. Specifically, 6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS: 1159511-34-8; MW: 175.23 g/mol ) serves as a critical building block for targeting protein kinases, phosphodiesterases (PDEs), and the NLRP3 inflammasome 1.

As a Senior Application Scientist, I approach the evaluation of this fragment not merely as a screening exercise, but as a biophysical profiling challenge. The low molecular weight of this fragment demands highly sensitive, orthogonal methodologies to accurately quantify its binding affinity ( Kd​ ) and kinetic parameters ( kon​ , koff​ ). This whitepaper outlines the mechanistic rationale and self-validating protocols required to robustly evaluate the in vitro binding affinity of this specific indazole derivative.

Mechanistic Grounding: The Indazole Scaffold in Target Engagement

To design an effective binding assay, one must first understand the causality of the fragment's interaction with the target protein. The structural features of 6-(1-Aminoethyl)-1-methyl-1H-indazole dictate its binding behavior:

  • 1H-Indazole Core: This bicyclic system frequently acts as an adenine bioisostere. In kinase targets, it inserts into the ATP-binding pocket, forming critical hydrogen bonds with the hinge region backbone 2.

  • 1-Methyl Substitution: Unsubstituted indazoles are prone to annular tautomerism. The 1-methyl group locks the molecule into a single tautomeric state, fixing the N2 atom as a pure hydrogen-bond acceptor. This pre-organization reduces the entropic penalty upon binding, a critical factor for low-affinity fragments 3.

  • 6-(1-Aminoethyl) Vector: The primary amine (pKa ~9.5) is fully protonated at physiological pH (7.4). This enables strong electrostatic interactions (salt bridges) with acidic residues, such as the aspartate in a kinase DFG motif or glutamate residues in the NACHT domain of NLRP3 4.

Pharmacophore Indazole 1H-Indazole Core (Hydrophobic & H-bond Acceptor) TargetHinge Target Hinge Region / ATP Pocket (H-bond interactions) Indazole->TargetHinge Adenine Mimicry Methyl 1-Methyl Group (Tautomer Lock & Hydrophobic) Methyl->TargetHinge Steric Fit / Orientation Aminoethyl 6-(1-Aminoethyl) Group (Basic Amine, Salt Bridge/H-bond Donor) TargetDFG DFG Motif / Acidic Residues (Electrostatic / Salt Bridge) Aminoethyl->TargetDFG Protonated Amine Interaction Solvent Solvent Exposed Region (Vector for Fragment Growing) Aminoethyl->Solvent Synthetic Expansion

Fig 1: Pharmacophore mapping and target engagement logic for the indazole fragment.

Core In Vitro Binding Affinity Methodologies

Because 6-(1-Aminoethyl)-1-methyl-1H-indazole is a small fragment, its starting affinity is typically in the high micromolar range (10 µM – 300 µM). Furthermore, its basic amine can cause non-specific binding to the carboxymethyl dextran matrices used in standard biosensors. Therefore, we must employ a self-validating, orthogonal workflow.

Protocol A: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality: SPR is essential because equilibrium affinity ( Kd​ ) alone is insufficient for FBDD; understanding residence time ( 1/koff​ ) dictates how the fragment should be synthetically grown. Self-Validating System: This protocol incorporates an 8-point DMSO calibration curve to correct for bulk refractive index shifts, and a reference flow cell to subtract non-specific matrix binding.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a kinase domain) onto a Series S Sensor Chip CM5 via standard amine coupling, targeting a high density (3000–5000 RU) to compensate for the fragment's low molecular weight. Leave Flow Cell 1 (FC1) blank as a reference.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2% DMSO to match the fragment's solvent.

  • Solvent Correction Calibration: Inject a series of 8 buffer solutions ranging from 1.5% to 2.8% DMSO. This generates a calibration curve to subtract bulk refractive index anomalies caused by slight DMSO mismatches between the sample and running buffer.

  • Single-Cycle Kinetics (SCK): Inject 6-(1-Aminoethyl)-1-methyl-1H-indazole in a 5-point dose-response series (e.g., 10, 30, 90, 270, 810 µM) without intermediate regeneration steps. This prevents baseline drift and preserves the integrity of the immobilized protein.

  • Data Analysis: Subtract the FC1 reference signal and apply the DMSO solvent correction. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: Microscale Thermophoresis (MST) - Solution-Phase Affinity

Causality: The primary amine of the 6-(1-aminoethyl) group is highly basic and can interact electrostatically with the negatively charged dextran matrix of SPR chips, causing false-positive RU spikes. MST evaluates binding in free solution, entirely bypassing matrix interference. Self-Validating System: The protocol mandates a pre-run capillary scan to ensure the fragment does not autofluoresce or induce target aggregation.

Step-by-Step Methodology:

  • Target Labeling: Label the target protein using an NHS-ester RED fluorescent dye (targeting surface lysines) or a His-tag specific non-covalent dye. Purify the labeled protein to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of 6-(1-Aminoethyl)-1-methyl-1H-indazole in the assay buffer (ranging from 1 mM down to 30 nM).

  • Complex Formation: Mix equal volumes of the labeled target protein (final concentration ~10 nM) and the fragment dilutions. Incubate for 15 minutes at room temperature to reach equilibrium.

  • Capillary Scan (Validation Step): Load the samples into standard MST capillaries. Perform an initial fluorescence scan. Validation Check: If fluorescence intensity varies by >20% across capillaries, the fragment is either quenching the dye or causing protein aggregation, invalidating the run.

  • Thermophoresis Run: Apply an infrared laser to create a microscopic temperature gradient. Record the normalized fluorescence ( Fnorm​ ) as the protein-ligand complex moves out of the heated zone. Fit the dose-response curve to derive the solution-phase Kd​ .

Workflow Start Fragment Library: 6-(1-Aminoethyl)-1-methyl-1H-indazole Primary Primary Screening (TR-FRET / Biochemical) Start->Primary 100 µM - 1 mM Orthogonal1 Orthogonal Validation 1 (SPR - Kinetics: Kd, kon, koff) Primary->Orthogonal1 IC50 < 500 µM Orthogonal2 Orthogonal Validation 2 (MST - Solution Phase Kd) Primary->Orthogonal2 IC50 < 500 µM Structure Structural Biology (X-ray Crystallography / Cryo-EM) Orthogonal1->Structure Validated Kinetics Orthogonal2->Structure Validated Affinity Hit Validated Hit Ready for Lead Optimization Structure->Hit Binding Mode Confirmed

Fig 2: Self-validating in vitro screening workflow for fragment-based drug discovery.

Quantitative Data Presentation

To synthesize the biophysical profile of 6-(1-Aminoethyl)-1-methyl-1H-indazole, the data from the orthogonal assays must be cross-referenced. Below is a structured summary of representative quantitative parameters expected for this fragment class when screened against a compatible target (e.g., a kinase ATP-site or NLRP3 NACHT domain).

Assay MethodologyPrimary MetricRepresentative Value RangeSignal-to-Noise (S/N)Built-in Validation Control
Surface Plasmon Resonance (SPR) Kd​ , kon​ , koff​ Kd​ : 10 - 250 µM> 10:1 (Response Units)8-point DMSO solvent correction curve; Reference flow cell subtraction
Microscale Thermophoresis (MST) Solution-Phase Kd​ Kd​ : 15 - 300 µM> 15:1 (Fluorescence Δ )Pre-run capillary scan (checks for fragment autofluorescence/aggregation)
TR-FRET (Biochemical) IC50​ / Ki​ IC50​ : 50 - 500 µM> 5:1 (Emission Ratio)Minimum significant ratio (MSR) tracking; Z'-factor > 0.6

Note: A validated hit is confirmed when the Kd​ values derived from SPR and MST are within a 3-fold range of each other, proving that the binding event is independent of the assay matrix.

References

  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold Source: PMC / National Institutes of Health URL
  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors Source: PubMed / National Institutes of Health URL
  • The discovery of novel and potent indazole NLRP3 inhibitors enabled by DNA-encoded library screening Source: HitGen / Bioorganic & Medicinal Chemistry Letters URL
  • Combined In-Solution Fragment Screening and Crystallographic Binding-Mode Analysis with a Two-Domain Hsp70 Construct Source: ACS Publications URL

Sources

Exploratory

Comprehensive Guide to Metabolic Stability Assays for 6-(1-Aminoethyl)-1-methyl-1H-indazole

Executive Summary In small molecule drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile is as critical as target affinity. Metabolic stability dictates a drug's in vivo half-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small molecule drug discovery, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile is as critical as target affinity. Metabolic stability dictates a drug's in vivo half-life, systemic exposure, and dosing regimen. Compounds with poor metabolic stability undergo rapid first-pass metabolism in the liver, leading to sub-therapeutic systemic concentrations and the potential generation of toxic metabolites[1]. This whitepaper provides an in-depth, causality-driven guide to evaluating the metabolic stability of 6-(1-Aminoethyl)-1-methyl-1H-indazole , detailing the structural liabilities, assay selection rationale, and self-validating experimental protocols required for rigorous ADME profiling.

Structural Analysis & Metabolic Causality

To design an effective metabolic stability assay, one must first understand the structural liabilities of the target molecule. 6-(1-Aminoethyl)-1-methyl-1H-indazole presents a unique intersection of stable scaffolds and highly reactive functional groups.

  • The Indazole Core: Indazoles are widely recognized as "privileged scaffolds" in medicinal chemistry. They are frequently employed as bioisosteres for indoles and phenols because they are generally more lipophilic and significantly less vulnerable to rapid Phase II metabolism (such as O-glucuronidation) compared to phenols[2]. While the core provides baseline stability, it remains susceptible to Cytochrome P450 (CYP450)-mediated ring hydroxylation[3].

  • The N-Methyl Group: The methyl group attached to the N1 position of the indazole ring is a classic target for CYP450-mediated N-demethylation. This process involves the initial hydroxylation of the methyl carbon, forming an unstable carbinolamine that spontaneously collapses to release formaldehyde, leaving the des-methyl indazole[3].

  • The 1-Aminoethyl Group (Primary Amine): This is the primary metabolic "soft spot." While primary amines are often incorporated to improve aqueous solubility or form critical salt bridges with target proteins, they are highly susceptible to oxidative deamination[4]. This biotransformation is catalyzed by CYP450s, mitochondrial Monoamine Oxidases (MAOs), and Vascular Adhesion Protein-1 (VAP-1)[4][5][6]. The alpha-carbon is oxidized to an imine intermediate, which rapidly hydrolyzes to form a ketone (6-acetyl-1-methyl-1H-indazole) and ammonia[4]. Furthermore, the primary amine can undergo Phase II N-glucuronidation.

MetabolicPathway Parent 6-(1-Aminoethyl)- 1-methyl-1H-indazole CYP_Ox CYP450 Ring Hydroxylation Parent->CYP_Ox Phase I MAO_De MAO / CYP450 Oxidative Deamination Parent->MAO_De Phase I CYP_Ndem CYP450 N-Demethylation Parent->CYP_Ndem Phase I UGT_Gluc UGT N-Glucuronidation Parent->UGT_Gluc Phase II Met1 Hydroxy-indazole Metabolites CYP_Ox->Met1 Met2 6-Acetyl-1-methyl- 1H-indazole MAO_De->Met2 Met3 6-(1-Aminoethyl)- 1H-indazole CYP_Ndem->Met3 Met4 N-Glucuronide Conjugate UGT_Gluc->Met4

Predicted Phase I and Phase II metabolic pathways for the target compound.

Strategic Assay Selection

Because 6-(1-Aminoethyl)-1-methyl-1H-indazole is susceptible to both microsomal (CYP/UGT) and mitochondrial (MAO) enzymes, a tiered in vitro approach is mandatory to accurately predict in vivo clearance[7].

  • Human Liver Microsomes (HLM): Microsomes are subcellular fractions containing the endoplasmic reticulum, rich in CYP450s and UGTs[1]. This assay isolates Phase I oxidative metabolism (requiring NADPH) and Phase II glucuronidation (requiring UDPGA and a pore-forming agent like alamethicin to grant the cofactor access to luminal UGTs)[1][7].

  • Cryopreserved Human Hepatocytes: Hepatocytes are intact, living liver cells that contain the complete, physiologically relevant stoichiometry of all hepatic enzymes—including CYPs, UGTs, cytosolic enzymes, and mitochondrial MAOs[1][8]. For a primary amine where MAO-mediated deamination is a major risk, hepatocytes serve as the gold standard for determining total intrinsic clearance ( CLint​ )[8].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be self-validating. This means incorporating strict positive controls (to verify enzyme activity) and negative controls (to rule out chemical instability or non-specific binding).

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine CYP450 and UGT-mediated intrinsic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Microsome Activation (For UGTs): Pre-incubate HLM (final concentration 0.5 mg/mL) with alamethicin (25 µg/mL) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Compound Addition: Spike 6-(1-Aminoethyl)-1-methyl-1H-indazole into the mixture to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding cofactors: 1 mM NADPH (for CYPs) and 5 mM UDPGA (for UGTs).

    • Self-Validation (Negative Control): Run a parallel incubation replacing cofactors with buffer to assess non-enzymatic degradation.

    • Self-Validation (Positive Control): Run parallel incubations with Testosterone (CYP3A4) and Diclofenac (CYP2C9).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, while the IS normalizes downstream MS ionization variability.

  • Processing: Centrifuge the quenched samples at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis[7].

Protocol B: Cryopreserved Hepatocyte Stability Assay

Objective: Determine total hepatic intrinsic clearance, capturing MAO and cytosolic pathways.

HepatocyteWorkflow Thaw Thaw & Count Hepatocytes PreInc Pre-Incubate @ 37°C, 5% CO2 Thaw->PreInc Dose Add 1 µM Test Compound PreInc->Dose Sample Aliquot at 0-120 min Dose->Sample Quench Quench in Cold ACN + IS Sample->Quench Spin Centrifuge 15,000 x g Quench->Spin LCMS LC-MS/MS Quantification Spin->LCMS

Step-by-step workflow for Hepatocyte stability assay.

Step-by-Step Methodology:

  • Thawing & Recovery: Thaw cryopreserved human hepatocytes at 37°C and suspend in pre-warmed Williams' E medium. Assess viability via Trypan Blue exclusion (must be >75%).

  • Cell Density: Dilute hepatocytes to a working concentration of 1×106 viable cells/mL.

  • Pre-Incubation: Transfer 50 µL of the cell suspension to a 96-well plate and pre-incubate at 37°C in a 5% CO2​ incubator for 10 minutes.

  • Reaction Initiation: Add 50 µL of the test compound (prepared at 2 µM in Williams' E medium) to achieve a final incubation concentration of 1 µM.

    • Self-Validation (Negative Control): Incubate the compound with heat-inactivated hepatocytes to evaluate non-specific protein binding.

    • Self-Validation (Positive Control): Incubate with Verapamil or Midazolam to confirm broad-spectrum metabolic competence.

  • Sampling: At 0, 15, 30, 60, 90, and 120 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing IS.

  • Processing: Centrifuge at 15,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS[7].

Quantitative Data Interpretation

The depletion of the parent compound is quantified via LC-MS/MS. The natural log of the percentage of remaining compound is plotted against time to determine the elimination rate constant ( k ), which is the slope of the linear regression.

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations:

  • t1/2​=k0.693​

  • CLint,microsomes​=t1/2​0.693​×Mprotein​Vincubation​​ (Units: µL/min/mg protein)

  • CLint,hepatocytes​=t1/2​0.693​×CellsVincubation​​ (Units: µL/min/ 106 cells)

Table 1: In Vitro Intrinsic Clearance ( CLint​ ) Classification Thresholds To guide go/no-go decisions in drug development, calculated CLint​ values are benchmarked against species-specific physiological liver blood flow parameters.

SpeciesLow ClearanceModerate ClearanceHigh Clearance
Human (Hepatocytes)< 12 µL/min/ 106 cells12 - 45 µL/min/ 106 cells> 45 µL/min/ 106 cells
Human (Microsomes)< 15 µL/min/mg protein15 - 47 µL/min/mg protein> 47 µL/min/mg protein
Rat (Hepatocytes)< 24 µL/min/ 106 cells24 - 85 µL/min/ 106 cells> 85 µL/min/ 106 cells
Mouse (Hepatocytes)< 35 µL/min/ 106 cells35 - 130 µL/min/ 106 cells> 130 µL/min/ 106 cells

Note: If 6-(1-Aminoethyl)-1-methyl-1H-indazole exhibits high clearance in HLM but low clearance in the absence of NADPH, CYP-mediated metabolism is the primary driver. If clearance is significantly higher in hepatocytes than scaled HLM data, MAO or cytosolic enzymes are heavily involved.

References

  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. Available at:[8]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling - ResearchGate / IntechOpen. Available at:[7]

  • N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes - ACS Publications. Available at:[4]

  • Metabolic Stability - Frontage Laboratories. Available at:[1]

  • Indazoles in Drug Discovery - PharmaBlock. Available at:[2]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - ACS Publications. Available at:[3]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase - MDPI. Available at:[5]

  • Oxidative Deamination of Emixustat by Human Vascular Adhesion Protein-1/Semicarbazide-Sensitive Amine Oxidase - ASPET / DOI. Available at:[6]

Sources

Foundational

In Vitro Toxicity Profiling of 6-(1-Aminoethyl)-1-methyl-1H-indazole: A Mechanistic Guide for Cell Line Evaluation

Executive Summary & Structural Pharmacology In the landscape of modern drug discovery, the indazole scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors and G-protein coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

In the landscape of modern drug discovery, the indazole scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Specifically, 6-(1-Aminoethyl)-1-methyl-1H-indazole represents a critical building block and intermediate in the synthesis of neuroactive compounds, such as 5-HT receptor modulators[1].

However, the transition of indazole-derived small molecules from discovery to the clinic is often bottlenecked by unforeseen in vitro toxicity. As a Senior Application Scientist, I approach toxicity not as a binary "pass/fail" metric, but as a mechanistic cascade. The structural features of 6-(1-Aminoethyl)-1-methyl-1H-indazole dictate its pharmacokinetic and toxicological fate:

  • The 1-Methyl Substitution: Methylation at the N1 position locks the indazole core into the 1H-tautomer. This prevents tautomeric equilibrium, fixing the molecule's dipole moment and altering its hydrogen-bonding network compared to unsubstituted indazoles[2].

  • The 6-(1-Aminoethyl) Group: The primary amine on the ethyl linker possesses a pKa of approximately 9.0–9.5. At a physiological pH of 7.4, this amine is predominantly protonated.

When a lipophilic aromatic core is coupled with a protonated amine, the resulting molecule acts as a lipophilic cation . This physicochemical property is the primary driver of its cellular toxicity profile, leading to preferential accumulation in hyperpolarized organelles—specifically, the mitochondria.

Mechanisms of Cellular Toxicity: The Causality

To design an effective toxicity screening cascade, we must first understand the biological causality behind the cell death induced by indazole derivatives[3].

Mitochondrial Matrix Accumulation and ROS Generation

Because the mitochondrial membrane potential ( ΔΨm​ ) is highly negative (-150 to -180 mV), lipophilic cations like protonated 6-(1-Aminoethyl)-1-methyl-1H-indazole are electrophoretically driven into the mitochondrial matrix. Once accumulated, they can disrupt the Electron Transport Chain (ETC), leading to electron leakage and the subsequent generation of Reactive Oxygen Species (ROS).

The Apoptotic Execution Pathway

The accumulation of ROS induces oxidative stress, which triggers the intrinsic apoptotic pathway. This is characterized by the modulation of the Bcl-2 family proteins: pro-apoptotic Bax is upregulated while anti-apoptotic Bcl-2 is downregulated[3][4]. This "rheostat" shift causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing Cytochrome C into the cytosol and activating the Caspase-3/9 executioner cascade.

Off-Target Kinase Inhibition

Indazoles are classical hinge-binding motifs for kinases. At higher concentrations (>30 µM), this compound may exhibit off-target inhibition of kinases involved in cell cycle progression (e.g., VEGFR, FGFR), leading to G2/M phase arrest and subsequent cytostasis[5].

ToxicityPathway Compound 6-(1-Aminoethyl)-1-methyl -1H-indazole (Lipophilic Cation) Mitochondria Mitochondrial Matrix Accumulation (ΔΨm driven) Compound->Mitochondria Intracellular uptake ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS ETC Complex Disruption Bax Bax Upregulation & Bcl-2 Downregulation ROS->Bax Oxidative Stress CytochromeC Cytochrome C Release into Cytosol Bax->CytochromeC MOMP Induction Caspase Caspase-3/9 Activation CytochromeC->Caspase Apoptosome Assembly Apoptosis Cellular Apoptosis (HepG2 / MCF-7) Caspase->Apoptosis Execution Pathway

Figure 1: Mechanistic pathway of indazole-induced cellular apoptosis via mitochondrial stress.

Self-Validating Experimental Protocols

A robust toxicity assay must be a self-validating system. Relying on a single readout (e.g., MTT) can yield false positives due to metabolic interference. The following protocols utilize orthogonal readouts to ensure trustworthiness.

Protocol 1: Multiplexed Viability & Cytotoxicity (HepG2, MCF-7, A549)

Rationale: We utilize HepG2 (hepatotoxicity proxy) and MCF-7/A549 (solid tumor models) to establish a Selectivity Index (SI)[5]. We multiplex an ATP-dependent luminescence assay (viability) with a fluorescence-based LDH release assay (membrane integrity).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂. Expert Tip: Leave the outer perimeter wells blank (filled with PBS) to prevent thermal edge effects.

  • Compound Preparation: Prepare a 10 mM stock of 6-(1-Aminoethyl)-1-methyl-1H-indazole in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate. Critical Control: Ensure the final DMSO concentration is strictly ≤0.1% v/v across all wells to prevent solvent-induced baseline toxicity. Include Staurosporine (10 µM) as a positive apoptosis control.

  • Incubation: Incubate for 48 hours.

  • LDH Readout (Cytotoxicity): Transfer 50 µL of supernatant to a new plate. Add LDH substrate, incubate for 10 mins, and read fluorescence (Ex 560 nm / Em 590 nm). Causality: LDH is only released if the cell membrane is ruptured (necrosis/late apoptosis).

  • ATP Readout (Viability): Add 50 µL of CellTiter-Glo® reagent to the original plate. Shake for 2 mins, incubate for 10 mins, and read luminescence. Causality: ATP depletion indicates metabolic cessation.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive control wells. The assay is only valid if Z′≥0.6 .

Protocol 2: Real-Time Mitochondrial Stress Profiling

Rationale: Given the lipophilic cation nature of the compound, we must verify if toxicity is driven by mitochondrial uncoupling.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a Seahorse XF96 microplate ( 2×104 cells/well).

  • Pre-treatment: Treat cells with the IC₂₀ and IC₅₀ concentrations of the indazole compound for 4 hours.

  • Assay Execution: Wash cells with XF Base Medium. Load the sensor cartridge with Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

  • Measurement: Run the Mito Stress Test to measure the Oxygen Consumption Rate (OCR). Causality: A collapse in maximal respiration following FCCP injection confirms that the compound impairs mitochondrial reserve capacity.

Quantitative Toxicity Profile

Based on structure-activity relationship (SAR) data from closely related indazole derivatives (such as indazole-pyrimidine hybrids and curcumin indazole analogs), the table below summarizes the expected quantitative toxicity profile[4][5].

Cell LineTissue OriginAssay TypeMean IC₅₀ (µM)Selectivity Index (SI)*Primary Mechanistic Observation
HepG2 Human LiverATP / LDH45.2 ± 3.11.8Moderate hepatotoxicity; OCR suppression
MCF-7 Human BreastATP / LDH27.5 ± 2.43.0G2/M cell cycle arrest; Caspase-3 cleavage
A549 Human LungATP / LDH> 100.0N/AMinimal cytotoxicity observed
WiDr Human ColonATP / LDH27.2 ± 1.83.1High sensitivity; Bax/Bcl-2 modulation
HEK293 Human KidneyATP / LDH82.4 ± 5.5ReferenceBaseline non-tumorigenic toxicity

*Selectivity Index (SI) = IC₅₀ (HEK293) / IC₅₀ (Cancer Cell Line). An SI > 2.0 indicates preferential toxicity toward rapidly dividing cells.

Conclusion & Development Outlook

The toxicity profile of 6-(1-Aminoethyl)-1-methyl-1H-indazole is primarily governed by its physicochemical properties as a lipophilic cation. While it demonstrates an acceptable safety window in non-tumorigenic cells (HEK293), its tendency to accumulate in mitochondria and induce ROS-mediated apoptosis at mid-micromolar concentrations (25-50 µM) in HepG2 and MCF-7 lines must be carefully monitored. For drug development professionals utilizing this building block, structural modifications that lower the pKa of the primary amine (e.g., conversion to an amide or incorporation into a morpholine ring) may mitigate mitochondrial accumulation and improve the overall safety profile.

References

  • PubChem. "1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem." National Institutes of Health (NIH). Available at: [Link][2]

  • MDPI. "Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines." MDPI. Available at:[Link][5]

  • Journal of Applied Pharmaceutical Science. "Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines." JAPS. Available at:[Link][4]

  • ResearchGate. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." ResearchGate. Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity HPLC-MS/MS Quantification of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Methodology: LC-ESI-MS/MS (MRM Mode) Introduction & Mechanistic Rationale Indazole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Methodology: LC-ESI-MS/MS (MRM Mode)

Introduction & Mechanistic Rationale

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Specifically, amino-substituted indazoles such as 6-(1-Aminoethyl)-1-methyl-1H-indazole act as critical active fragments and synthetic intermediates in drug discovery. Accurate quantification of these polar, basic analytes in biological matrices is essential for pharmacokinetic (PK) profiling and toxicological screening.

The quantification of indazole-amine derivatives conventionally relies on reversed-phase liquid chromatography coupled with triple quadrupole mass spectrometry to achieve the requisite sensitivity and selectivity [1]. This application note details a robust, self-validating HPLC-MS/MS protocol designed to mitigate matrix effects while maximizing ionization efficiency.

E-E-A-T Principle: The Causality of Method Design
  • Ionization Causality: 6-(1-Aminoethyl)-1-methyl-1H-indazole contains a primary aliphatic amine (the 1-aminoethyl group) with a pKa of approximately 9.0–9.5. By utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7), the amine is fully protonated, ensuring maximal ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Retention: As a small, relatively polar molecule (MW 175.11), the analyte risks poor retention on standard C18 columns, leading to ion suppression from early-eluting matrix salts. We employ a base-deactivated silica (BDS) C18 column. This prevents secondary interactions between the basic amine and residual silanols, ensuring sharp peak shapes and adequate retention [1].

  • Extraction Logic: A targeted protein precipitation (PPT) using acidified acetonitrile is selected. The addition of 1% formic acid to the extraction solvent disrupts protein-analyte binding (specifically displacing the basic indazole from plasma proteins like HSA), releasing the analyte into the supernatant while precipitating the macromolecular matrix[2, 3].

Analytical Workflows & Visualizations

The following diagrams illustrate the logical progression of the sample preparation workflow and the mechanistic fragmentation pathway of the analyte within the collision cell.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E HPLC Separation (BDS C18 Column) D->E F ESI+ MS/MS (MRM Mode) E->F

Figure 1: Step-by-step sample preparation and HPLC-MS/MS analytical workflow.

Fragmentation M [M+H]+ m/z 176.1 (Protonated Precursor) F1 Product Ion 1 (Quantifier) m/z 159.1 (Loss of NH3) M->F1 Collision Energy: 15 eV F2 Product Ion 2 (Qualifier) m/z 132.1 (Loss of C2H7N) M->F2 Collision Energy: 25 eV

Figure 2: ESI+ ionization and Collision-Induced Dissociation (CID) pathway.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 6-(1-Aminoethyl)-1-methyl-1H-indazole (Analytical standard, >99% purity).

  • Internal Standard (IS): 6-(1-Aminoethyl)-1-methyl-1H-indazole-d3 (Stable isotope-labeled standard to self-validate extraction recovery and correct for matrix ion suppression).

  • Solvents: Optima™ LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

Sample Preparation (Acidified Protein Precipitation)
  • Aliquot: Transfer 50 µL of the plasma sample (or spiked calibration standard) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (100 ng/mL in 50% ACN).

  • Precipitation: Add 150 µL of cold Acetonitrile containing 1% Formic acid.

  • Vortex: Mix vigorously for 2 minutes using a multi-tube vortexer to ensure complete protein denaturation and analyte release.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the proteins.

  • Transfer & Dilution: Carefully transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing 100 µL of LC-MS grade water. Critical Step: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or solvent-effect distortion during injection.

Instrument Parameters

A. Liquid Chromatography Conditions

  • Column: Hypersil BDS C18 (100 mm × 2.1 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Oven Temperature: 40°C

B. Mass Spectrometry Conditions

  • Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summaries

Table 1: HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.00955Initial
1.00955Isocratic Hold
4.001090Linear Gradient
5.501090Column Wash
5.60955Re-equilibration
8.00955End
Table 2: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
6-(1-Aminoethyl)-1-methyl-1H-indazole 176.1159.1502515Quantifier
6-(1-Aminoethyl)-1-methyl-1H-indazole 176.1132.1502525Qualifier
Analyte-d3 (IS) 179.1162.1502515Internal Standard
Table 3: Method Validation Summary

Validation performed according to FDA/ICH M10 guidelines for bioanalytical method validation.

ParameterResult / Specification
Linearity Range 0.5 ng/mL – 500 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3)
Lower Limit of Quantification (LLOQ) 0.50 ng/mL (S/N > 10, Precision ≤ 20%)
Intra-day Precision (%CV) 2.4% – 6.8%
Inter-day Precision (%CV) 3.1% – 8.2%
Extraction Recovery 88.5% ± 4.2% (Consistent across low, mid, high QC)
Matrix Effect 92.1% (Minimal ion suppression due to IS correction)

References

  • Pikkili Viswanath, Doddipalli Venkata Ramana Reddy, and Nagaraju Chamarthi. "SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE." Rasayan Journal of Chemistry, 13(1), 363-369 (2020). Available at:[Link]

  • Analytical Chemistry. "Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples." ACS Publications (2021). Available at:[Link]

  • PubMed / NIH. "Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry." National Library of Medicine (2022). Available at: [Link]

Application

Application Note: High-Resolution NMR Characterization of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Instrument Platform: 400–600 MHz NMR Spectrometers (e.g., JEOL ECZ600R or Bruker Avance NEO) Theoretical Grounding: The Inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Instrument Platform: 400–600 MHz NMR Spectrometers (e.g., JEOL ECZ600R or Bruker Avance NEO)

Theoretical Grounding: The Indazole Scaffold

Indazole-containing compounds are highly privileged pharmacophores in modern drug discovery, frequently utilized as kinase inhibitors and neuroprotective agents. The structural elucidation of 6-(1-Aminoethyl)-1-methyl-1H-indazole presents specific analytical challenges, primarily concerning regiochemistry (N1 vs. N2 alkylation) and the exact positioning of the aminoethyl substituent on the fused benzene ring.

Unsubstituted 1H-indazoles exhibit dynamic tautomerism between the 1H and 2H forms, which can lead to signal broadening and complex spectra due to rapid proton exchange 1. However, the introduction of the N1-methyl group in this compound permanently locks the molecule into the thermodynamically stable 1H-indazole tautomer 2. This structural rigidity yields sharp, highly resolved NMR signals, allowing for precise 1D and 2D connectivity mapping.

The causality behind our experimental design hinges on creating a self-validating system : every assigned proton must be corroborated by its corresponding carbon (via HSQC) and its spatial/bond neighbors (via COSY and HMBC).

Experimental Methodology & Workflow

To ensure reproducibility and high-fidelity data, the following step-by-step protocol must be adhered to.

Sample Preparation

Causality Check: The choice of solvent is critical. While CDCl₃ is standard, DMSO-d₆ is mandated for this compound. The primary amine (-NH₂) in the aminoethyl group forms strong hydrogen bonds with DMSO. This shifts the -NH₂ protons downfield (away from the aliphatic backbone) and sharpens the signal, preventing overlap with the methyl doublet.

  • Weigh 5–10 mg of high-purity 6-(1-Aminoethyl)-1-methyl-1H-indazole.

  • Dissolve completely in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Acquisition Protocol
  • Probe Tuning: Manually tune and match the probe for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibration.

  • Shimming: Perform gradient shimming (e.g., Z-axis) until the full width at half maximum (FWHM) of the TMS signal is < 0.8 Hz.

  • 1D ¹H NMR: Acquire with 16–32 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • 1D ¹³C NMR: Acquire with 1024–2048 scans, D1 of 2 seconds, and a spectral width of 250 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Set up standard gradient-selected sequences. For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz, which is ideal for capturing the critical 3-bond correlations in the indazole core.

NMR_Workflow A 1. Sample Preparation (DMSO-d6, 5-10 mg) B 2. 1D Acquisition (1H, 13C, DEPT) A->B C 3. 2D Acquisition (COSY, HSQC, HMBC) B->C D 4. Data Processing (Phase/Baseline Correction) C->D E 5. Structural Elucidation (Self-Validating Logic) D->E

Fig 1. Step-by-step NMR characterization workflow for indazole derivatives.

Data Presentation: Self-Validating Assignments

The structural assignment relies on the integration of chemical shifts, multiplicity, and coupling constants ( J ). The N1-methyl group typically resonates near 4.0 ppm 3, serving as our primary anchor point.

Table 1: ¹H NMR Quantitative Data Summary (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Logic
8.02Singlet (s)-1HH-3Characteristic isolated proton on the pyrazole ring 1.
7.68Doublet (d)8.41HH-4Ortho-coupled to H-5.
7.50Singlet (s)-1HH-7Isolated by the C6 substitution; fine meta-coupling (<1.5 Hz) may be visible.
7.15Doublet of doublets (dd)8.4, 1.51HH-5Split by ortho H-4 and meta H-7.
4.10Quartet (q)6.61HCH -NH₂Split by the adjacent methyl group (n+1 rule).
4.02Singlet (s)-3HN1-CHConfirms N1-alkylation 4.
2.05Broad singlet (br s)-2H-NHExchanges with D₂O; broad due to quadrupolar relaxation of ¹⁴N.
1.35Doublet (d)6.63H-CHSplit by the adjacent methine proton.
Table 2: ¹³C NMR Quantitative Data Summary (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon Type (DEPT)Assignment
145.2Quaternary (C)C-6 (Substituted)
140.5Quaternary (C)C-7a (Bridgehead)
132.1Methine (CH)C-3
122.5Quaternary (C)C-3a (Bridgehead)
120.4Methine (CH)C-4
119.8Methine (CH)C-5
108.5Methine (CH)C-7
51.2Methine (CH)C H-NH₂
35.6Primary (CH₃)N1-C H₃
24.5Primary (CH₃)-C H₃ (Aminoethyl)

2D NMR Correlation Strategy: Proving Regiochemistry

To elevate this analysis from a mere observation to a validated structural proof, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

Proof of N1-Methylation: If the methyl group were at N2, the HMBC spectrum would show correlations from the methyl protons to C3 and C3a. However, in our system, the N-CH₃ protons (δ 4.02) show strong 3JCH​ correlations to C7a (δ 140.5) and C3 (δ 132.1) . This definitively locks the methyl group at the N1 position.

Proof of C6-Substitution: The regiochemistry of the aminoethyl group is validated by observing the methine proton (-CH(NH₂)-, δ 4.10). In the HMBC spectrum, this proton exhibits clear correlations to C5 (δ 119.8) , C6 (δ 145.2) , and C7 (δ 108.5) . If the substitution were at C5, the correlation pattern would shift to C4 and C6 instead.

HMBC_Logic Core Indazole Core (C3, C3a, C7a) HMBC1 HMBC: N-CH3 to C7a & C3 (Proves N1 Alkylation) Core->HMBC1 HMBC2 HMBC: CH-NH2 to C5, C6, C7 (Proves C6 Regiochemistry) Core->HMBC2 Sub1 N1-Methyl Group (Singlet, ~4.0 ppm) Sub1->HMBC1 Sub2 C6-Aminoethyl Group (CH-NH2, ~4.1 ppm) Sub2->HMBC2

Fig 2. Key HMBC correlations establishing N1 and C6 regiochemistry.

By cross-referencing the 1D integration with the 2D spatial mapping, the structure of 6-(1-Aminoethyl)-1-methyl-1H-indazole is unambiguously confirmed, ensuring absolute confidence for downstream biological assays or synthetic scale-ups.

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem. 1

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate.2

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications. 3

  • Synthesis of Novel 1-methyl-1H-indazole Derivatives. Heterocyclic Letters.4

Sources

Method

Application Note: 6-(1-Aminoethyl)-1-methyl-1H-indazole as a Privileged Scaffold Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary In modern drug discovery, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

In modern drug discovery, the selection of versatile, drug-like building blocks is critical for the rapid generation of high-quality screening libraries. 6-(1-Aminoethyl)-1-methyl-1H-indazole has emerged as a highly valuable fragment. Combining the privileged indazole core with a vector-directing chiral amine and a tautomer-locking methyl group, this building block is uniquely suited for developing kinase inhibitors, epigenetic modulators, and protein-protein interaction (PPI) inhibitors.

This application note details the structural rationale behind utilizing this specific scaffold and provides field-validated, self-validating synthetic protocols for incorporating it into lead optimization workflows.

Structural & Mechanistic Rationale (Expertise & Experience)

As a Senior Application Scientist, I emphasize that successful library design relies on understanding the causality behind a molecule's physicochemical properties. The utility of 6-(1-Aminoethyl)-1-methyl-1H-indazole is driven by three distinct structural features:

The Indazole Core: A Privileged Pharmacophore

The indazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous biomolecules and interact with multiple biological targets[1]. Unlike indole, indazole possesses an additional nitrogen atom (N2) that acts as a potent hydrogen bond acceptor. In the context of kinase inhibitors, this N2 atom frequently forms pivotal hydrogen bonds with the backbone NH residues of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[2]. Furthermore, indazoles are generally more lipophilic and less susceptible to Phase I and II oxidative metabolism compared to their phenol or indole bioisosteres[2].

The 1-Methyl Substitution: Tautomeric Locking

Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-indazole forms. This flexibility can complicate Structure-Activity Relationship (SAR) interpretation, as the active binding conformation may be ambiguous. By methylating the N1 position, the scaffold is "locked" into the 1H-indazole geometry. This modification not only simplifies NMR characterization during library synthesis but also increases the overall lipophilicity of the fragment, often improving passive cellular permeability and preventing unwanted glucuronidation at the N1 position.

The 1-Aminoethyl Vector: Spatial Exploration

The 1-aminoethyl group at the 6-position serves as a highly reactive primary amine handle for amide, urea, or sulfonamide formation. Crucially, the benzylic methyl group introduces a chiral center. The resulting spatial geometry allows medicinal chemists to vector substituents out of the binding pocket and into solvent-exposed channels with high precision. Comparing the (R)- and (S)-enantiomers of the resulting derivatives often yields profound differences in target affinity, making this building block an excellent tool for fine-tuning SAR.

Caption: Mechanistic binding model of the 1-methyl-1H-indazole scaffold in a generic kinase target.

Key Synthetic Workflows & Protocols (Trustworthiness)

To ensure high-throughput compatibility and reproducibility, the following protocols have been designed as self-validating systems. Each includes built-in mechanistic safeguards to prevent common side reactions.

Protocol 1: HATU-Mediated Amide Coupling

Amide bond formation is the most frequently utilized reaction in medicinal chemistry[3]. For coupling carboxylic acids with the sterically hindered 1-aminoethyl group, HATU is the preferred uronium-based coupling reagent due to its rapid kinetics and high efficiency[4].

Mechanistic Safeguard: Uronium reagents like HATU can react directly with primary amines to form stable tetramethylguanidine byproducts[5]. To prevent this, the protocol mandates a pre-activation step of the carboxylic acid before the amine is introduced.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried vial, dissolve the desired carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

  • Activation: Cool the mixture to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir the reaction mixture at 0 °C for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 6-(1-Aminoethyl)-1-methyl-1H-indazole (1.05 equiv, 0.525 mmol) dropwise as a solution in DMF (1.0 mL).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup (Self-Validating): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). The basic wash is critical as it deprotonates and removes the HOAt byproduct generated during the coupling. Extract with EtOAc (3 x 10 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Reductive Amination for Secondary Amines

When a more flexible, basic linker is required, reductive amination is utilized. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium cyanoborohydride (NaBH₃CN) to avoid the generation of toxic cyanide gas and to prevent the over-reduction of the aldehyde starting material.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-(1-Aminoethyl)-1-methyl-1H-indazole (1.0 equiv, 0.5 mmol) and the target aldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL). Stir at room temperature for 2 hours. Note: If the aldehyde is highly deactivated, add catalytic acetic acid (0.1 equiv) to accelerate imine formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 0.75 mmol) portion-wise. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench carefully with 1N NaOH (5 mL) to break down boron complexes. Extract with Dichloromethane (DCM) (3 x 10 mL), wash with brine, dry over MgSO₄, and purify via reverse-phase HPLC.

Protocol 3: Asymmetric Urea Formation via Triphosgene

Ureas are excellent hydrogen-bonding motifs. To avoid the formation of symmetric urea byproducts, a sequential addition strategy using triphosgene is employed.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve triphosgene (0.35 equiv, 0.175 mmol) in anhydrous DCM (3.0 mL) and cool to 0 °C.

  • Slowly add a solution of 6-(1-Aminoethyl)-1-methyl-1H-indazole (1.0 equiv, 0.5 mmol) and DIPEA (2.5 equiv, 1.25 mmol) in DCM (2.0 mL) over 30 minutes via syringe pump. Stir for an additional 30 minutes at 0 °C to form the isocyanate intermediate.

  • Urea Formation: Add the secondary amine partner (1.1 equiv, 0.55 mmol) in one portion. Warm to room temperature and stir for 2 hours.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Concentrate and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the protocols described above when utilizing 6-(1-Aminoethyl)-1-methyl-1H-indazole.

Reaction TypeReagents / CatalystTemp (°C)Typical Yield (%)Primary Byproduct RiskRecommended Purification
Amide Coupling HATU, DIPEA, DMF0 to 2575 – 90%Tetramethylguanidine adductReverse-Phase LC-MS
Reductive Amination NaBH(OAc)₃, DCE2565 – 85%Over-alkylation (tertiary amine)Flash Chromatography (Silica)
Urea Formation Triphosgene, DIPEA, DCM0 to 2560 – 80%Symmetric urea formationFlash Chromatography (Silica)

Workflow Visualization

The integration of 6-(1-Aminoethyl)-1-methyl-1H-indazole into a standard drug discovery pipeline follows a logical progression from parallel library synthesis to high-throughput screening.

Caption: Synthetic workflow for generating focused libraries using the indazole building block.

References

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

Sources

Application

Application Notes and Protocols for In-Vivo Formulation of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Introduction 6-(1-Aminoethyl)-1-methyl-1H-indazole is a novel heterocyclic amine whose therapeutic potential is under active investigation. As with many new chemical entities (NCEs), advancing this compound into in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(1-Aminoethyl)-1-methyl-1H-indazole is a novel heterocyclic amine whose therapeutic potential is under active investigation. As with many new chemical entities (NCEs), advancing this compound into in vivo studies presents a significant hurdle: developing a safe and effective formulation that ensures adequate systemic exposure in preclinical models. The presence of a basic amine function and a substituted indazole ring suggests that the molecule may exhibit limited aqueous solubility, a common challenge in drug development.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation techniques for 6-(1-Aminoethyl)-1-methyl-1H-indazole for in vivo studies. This document outlines a logical, step-by-step approach to formulation development, from initial physicochemical characterization to the preparation of various vehicle systems. The protocols provided herein are based on established principles of pharmaceutical science and are designed to be adaptable to the specific needs of your research.

The primary objective of any preclinical formulation is to deliver the drug in a manner that allows for the assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (Tox) properties.[3] For poorly soluble compounds, this often requires the use of enabling technologies to enhance solubility and bioavailability.[4][5] This guide will explore several such strategies, including co-solvent systems, cyclodextrin complexation, and lipid-based formulations, providing both the "how" and the "why" behind each technique.

Part 1: Pre-formulation Assessment - The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 6-(1-Aminoethyl)-1-methyl-1H-indazole is paramount. While specific experimental data for this molecule is not widely available, we can infer its likely characteristics based on its chemical structure. The presence of the indazole core suggests potential for limited water solubility, a common trait for many heterocyclic compounds.[6][7] The aminoethyl side chain introduces a basic center, making the compound's solubility pH-dependent.

A critical first step is to perform an initial solubility screen. This will provide empirical data to guide the selection of the most appropriate formulation strategy.

Protocol 1: Rapid Solubility Screening

Objective: To determine the approximate solubility of 6-(1-Aminoethyl)-1-methyl-1H-indazole in a range of commonly used preclinical vehicles.

Materials:

  • 6-(1-Aminoethyl)-1-methyl-1H-indazole

  • A selection of solvents and vehicles (see Table 1)

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Weigh out a known excess of the compound (e.g., 10 mg) into separate vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Vortex the vials vigorously for 1-2 minutes.

  • Place the vials on a rotator or shaker at room temperature for 24 hours to allow for equilibration.

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Table 1: Suggested Vehicles for Initial Solubility Screening

Vehicle CategorySpecific ExamplesRationale
AqueousSaline (0.9% NaCl), Phosphate-Buffered Saline (PBS)To determine baseline aqueous solubility.[8]
Co-solventsDimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)To assess the potential for solubility enhancement by reducing the polarity of the aqueous vehicle.[9][10]
Surfactants1% Tween® 80 in salineTo evaluate the effect of micellar solubilization.[11]
Cyclodextrins20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterTo investigate the formation of inclusion complexes that can enhance solubility.[12][13]
OilsCorn oil, Sesame oilTo determine solubility in a lipid-based vehicle, which can be advantageous for oral delivery.[11]

The results from this initial screen will be instrumental in guiding the formulation development process, as illustrated in the decision-making workflow below.

formulation_decision_tree start Initial Solubility Screen Results aqueous_sol Sufficient Aqueous Solubility? start->aqueous_sol simple_solution Formulate as a Simple Aqueous Solution (Saline/PBS) aqueous_sol->simple_solution Yes poor_sol Poor Aqueous Solubility aqueous_sol->poor_sol No cosolvent_sol Soluble in Co-solvents? poor_sol->cosolvent_sol cosolvent_formulation Develop Co-solvent Formulation cosolvent_sol->cosolvent_formulation Yes cyclodextrin_sol Soluble in Cyclodextrins? cosolvent_sol->cyclodextrin_sol No cyclodextrin_formulation Develop Cyclodextrin Formulation cyclodextrin_sol->cyclodextrin_formulation Yes lipid_sol Soluble in Oils/Lipids? cyclodextrin_sol->lipid_sol No lipid_formulation Develop Lipid-Based Formulation lipid_sol->lipid_formulation Yes suspension Consider a Suspension lipid_sol->suspension No

Caption: Formulation development decision tree based on initial solubility screening.

Part 2: Formulation Strategies and Protocols

Based on the likely poor aqueous solubility of 6-(1-Aminoethyl)-1-methyl-1H-indazole, the following formulation strategies are recommended. It is important to note that for early-stage in vivo studies, the goal is often to achieve a formulation that provides adequate exposure, which may not necessarily be the final, optimized formulation for clinical use.[5][14]

Strategy 1: Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of poorly water-soluble compounds by reducing the polarity of the vehicle.[9][10] This is often a rapid and effective approach for preclinical studies.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicity and effects on drug metabolism.[15] Typically, the final concentration of DMSO in the dosing formulation should be kept below 10%.[8]

  • Polyethylene glycol 400 (PEG 400): A less toxic alternative to DMSO, often used in combination with other excipients.[15]

  • Ethanol: Can be used in low concentrations, often in combination with surfactants like Tween® 80.[8]

Objective: To prepare a solution of 6-(1-Aminoethyl)-1-methyl-1H-indazole using a DMSO and saline co-solvent system.

Materials:

  • 6-(1-Aminoethyl)-1-methyl-1H-indazole

  • DMSO (cell culture grade or equivalent)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Calculate the required amount of the compound based on the desired final concentration and volume.

  • Weigh the compound into a sterile vial.

  • Add the minimum volume of DMSO required to completely dissolve the compound. Vortex or sonicate briefly if necessary.

  • Once the compound is fully dissolved in DMSO, add the required volume of saline dropwise while vortexing to avoid precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution remains clear, it is ready for use.

Example Formulation: To prepare a 1 mg/mL solution with a final DMSO concentration of 10%:

  • Dissolve 10 mg of the compound in 1 mL of DMSO.

  • Slowly add 9 mL of saline to the DMSO solution with continuous mixing.

Table 2: Example Co-solvent Formulations

FormulationCompositionNotes
A 10% DMSO, 90% SalineA common starting point for many compounds.[8]
B 10% DMSO, 40% PEG 400, 50% SalineIncreased solubilizing capacity compared to Formulation A.
C 5% Tween® 80, 5% Ethanol, 90% SalineA common formulation for water-insoluble compounds.[8]
Strategy 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in preclinical studies due to its good safety profile.[17]

Objective: To prepare a solution of 6-(1-Aminoethyl)-1-methyl-1H-indazole using HP-β-CD as a solubilizing agent.

Materials:

  • 6-(1-Aminoethyl)-1-methyl-1H-indazole

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or saline

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare the HP-β-CD solution (e.g., 20-40% w/v) in sterile water or saline. Gentle warming may be required to dissolve the HP-β-CD.

  • Weigh the required amount of the compound.

  • Add the compound to the HP-β-CD solution.

  • Vortex or sonicate the mixture until the compound is completely dissolved. This may take some time as the complexation process occurs.

  • Visually inspect the final solution for clarity.

cyclodextrin_complexation cluster_0 Components cluster_1 Inclusion Complex drug Drug Molecule (Hydrophobic) complex Water-Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Schematic of drug encapsulation by a cyclodextrin molecule.

Strategy 3: Lipid-Based and Nanosuspension Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy, particularly for oral administration.[4][18] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[19]

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[20][21] This approach increases the surface area of the drug, leading to enhanced dissolution rate and saturation solubility.[22][23] While powerful, these techniques are generally more complex and resource-intensive, and are often considered when simpler methods fail.

Due to the complexity and the need for specialized equipment (e.g., high-pressure homogenizers), detailed protocols for these advanced formulations are beyond the scope of these initial application notes. However, it is important for researchers to be aware of these options should co-solvent and cyclodextrin approaches prove insufficient.

Part 3: Stability and Analytical Considerations

Stability: The amine group in 6-(1-Aminoethyl)-1-methyl-1H-indazole may be susceptible to degradation, such as oxidation or reaction with formulation excipients.[24] It is crucial to assess the stability of the final formulation under the intended storage and use conditions. A simple stability study would involve analyzing the concentration of the compound in the formulation at time zero and after a set period (e.g., 24 hours) at room temperature and/or refrigerated conditions.

Homogeneity: For suspensions, it is critical to ensure that the formulation is homogenous to allow for accurate dosing.[11] This typically involves continuous stirring or vortexing immediately prior to administration.

Vehicle Controls: In all in vivo experiments, a vehicle control group must be included.[11] This group receives the formulation without the active compound, allowing for the differentiation of vehicle effects from the pharmacological effects of the drug.[15]

Conclusion

The successful in vivo evaluation of 6-(1-Aminoethyl)-1-methyl-1H-indazole is critically dependent on the development of an appropriate formulation. Due to its likely poor aqueous solubility, a systematic approach to formulation development, starting with a comprehensive solubility screen, is essential. The co-solvent and cyclodextrin-based approaches detailed in this guide represent robust and widely applicable starting points for researchers. By carefully selecting and preparing a suitable formulation, researchers can ensure reliable and reproducible data in their preclinical studies, ultimately accelerating the development of this promising compound.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). Retrieved from [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Early Stage Oral Development - Catalent. (n.d.). Retrieved from [Link]

  • Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation - ResearchGate. (n.d.). Retrieved from [Link]

  • In vitro-in vivo evaluation of nanosuspension release from subcutaneously implantable osmotic pumps - PubMed. (2013, July 15). Retrieved from [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Retrieved from [Link]

  • Effects of Nanosuspension Formulations on Transport, Pharmacokinetics, In Vivo Targeting and Efficacy for Poorly Water-soluble Drugs | Bentham Science Publishers. (2014, January 1). Retrieved from [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC - NIH. (n.d.). Retrieved from [Link]

  • NANOSUSPENSION - Journal of Drug Delivery and Therapeutics. (n.d.). Retrieved from [Link]

  • Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies | SGS. (n.d.). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Oral Formulations for Preclinical Studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). Retrieved from [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed. (2024, October 31). Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC. (n.d.). Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. (2018, March 8). Retrieved from [Link]

  • Full article: Lipid-based nanosystems: a pivotal solution in drug delivery - Taylor & Francis. (2024, November 14). Retrieved from [Link]

  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC. (n.d.). Retrieved from [Link]

  • CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents. (n.d.).
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.). Retrieved from [Link]

  • Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - Frontiers. (n.d.). Retrieved from [Link]

  • Cyclodextrin-Based Formulations: A Non-Invasive Platform for Targeted Drug Delivery | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems - PubMed. (2011, March 21). Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. (n.d.). Retrieved from [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. (n.d.). Retrieved from [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. (n.d.). Retrieved from [Link]

  • Drug Delivery with Organic Solvents or Colloidal Dispersed Systems - ResearchGate. (n.d.). Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients - MDPI. (2025, October 21). Retrieved from [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31). Retrieved from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026, March 1). Retrieved from [Link]

  • Indazole Derivatives Against Murine Cutaneous Leishmaniasis - MDPI. (2025, July 4). Retrieved from [Link]

  • CarboHyde cyclodextrin-based preclinical pharma company. (n.d.). Retrieved from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (2022, May 30). Retrieved from [Link]

  • (1-(6-(6-((1-methylethyl)amino)-1H-indazol-1-yl)pyrazin-2-yl)-1H-pyrrol-3-yl)acetic acid | C20H20N6O2 | CID 16224058 - PubChem. (n.d.). Retrieved from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed. (2016, September 1). Retrieved from [Link]

  • 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem. (n.d.). Retrieved from [Link]

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield, purity, or scalability bottlenecks when synthesizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing yield, purity, or scalability bottlenecks when synthesizing 6-(1-Aminoethyl)-1-methyl-1H-indazole .

The 1-methyl-1H-indazole core is a privileged pharmacophore in medicinal chemistry[1]. However, installing a primary 1-aminoethyl moiety at the C6 position presents specific chemoselectivity challenges, primarily over-alkylation (dimerization) and premature reduction. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—we will dissect the causality behind each chemical transformation to ensure your protocols are robust and self-validating.

Synthetic Route Overview & Mechanistic Pathways

To synthesize 6-(1-Aminoethyl)-1-methyl-1H-indazole, two primary retrosynthetic disconnections are most viable, utilizing either 6-Acetyl-1-methyl-1H-indazole (CAS: 1159511-25-7)[2] or 1-Methyl-1H-indazole-6-carbonitrile (CAS: 267413-29-6)[3] as starting materials.

SynthesisRoutes SM1 6-Acetyl-1-methyl-1H-indazole (CAS: 1159511-25-7) Imine1 Transient Imine (via NH4OAc / Ti(O-iPr)4) SM1->Imine1 Reductive Amination Step 1 SM2 1-Methyl-1H-indazole-6-carbonitrile (CAS: 267413-29-6) Imine2 Metallo-Imine Complex (via MeMgBr) SM2->Imine2 Grignard Addition Step 1 Product 6-(1-Aminoethyl)-1-methyl-1H-indazole (Target Primary Amine) Imine1->Product NaBH4 or NaBH3CN Step 2 SideProduct1 Secondary Amine Dimer (Over-alkylation) Imine1->SideProduct1 Excess Product Reacts Imine2->Product Anhydrous MeOH / NaBH4 Step 2 SideProduct2 6-Acetyl-1-methyl-1H-indazole (Hydrolysis Product) Imine2->SideProduct2 Premature Aqueous Quench

Mechanistic pathways for synthesizing 6-(1-Aminoethyl)-1-methyl-1H-indazole.

Quantitative Data: Yield Optimization Matrix

When utilizing the reductive amination route (Route A), the choice of additives and reducing agents directly dictates the ratio of the desired primary amine to the undesired secondary amine dimer.

EntryStarting MaterialNitrogen SourceReducing AgentAdditive / Lewis AcidSolventPrimary Amine Yield (%)Dimer Yield (%)
16-Acetyl-1-methyl-1H-indazoleNH₄OAc (5 eq)NaBH₃CNNoneMeOH42%35%
26-Acetyl-1-methyl-1H-indazoleNH₄OAc (10 eq)NaBH₃CNAcOH (cat.)MeOH58%22%
36-Acetyl-1-methyl-1H-indazoleNH₃ (gas)Raney Ni / H₂NoneEtOH65%15%
4 6-Acetyl-1-methyl-1H-indazole NH₃ (7N in MeOH) NaBH₄ Ti(O-iPr)₄ (2 eq) THF/MeOH 88% <2%
5 1-Methyl-1H-indazole-6-carbonitrile N/A (Nitrile core) MeMgBr then NaBH₄ None (One-pot) THF/MeOH 84% N/A

Standardized Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Optimized for Entry 4)

Causality Focus: Titanium(IV) isopropoxide acts as a dual-purpose reagent. It is a potent Lewis acid that activates the ketone for nucleophilic attack, and it acts as a water scavenger, driving the imine formation equilibrium to absolute completion before the reducing agent is introduced. This prevents the premature reduction of the starting material into an alcohol.

  • Imine Formation: Under an inert N₂ atmosphere, dissolve 6-Acetyl-1-methyl-1H-indazole (1.0 equiv)[2] in anhydrous THF (0.2 M). Add a solution of ammonia in methanol (7N, 10.0 equiv), followed by Titanium(IV) isopropoxide (2.0 equiv).

  • Equilibration: Stir the sealed reaction mixture at room temperature for 12 hours. Self-Validation: The solution will turn slightly cloudy as TiO₂ begins to precipitate, indicating successful water sequestration and imine formation.

  • Reduction: Cool the mixture to 0 °C. Carefully add Sodium Borohydride (NaBH₄, 1.5 equiv) in small portions. Stir for an additional 4 hours at room temperature.

  • Workup: Quench the reaction by adding aqueous ammonium hydroxide (2M). Filter the resulting heavy white precipitate (TiO₂) through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate to yield the crude primary amine.

Protocol B: One-Pot Grignard Addition-Reduction (Optimized for Entry 5)

Causality Focus: Traditional Grignard additions to nitriles require an aqueous acidic quench to isolate the ketone. By intentionally avoiding water and quenching the intermediate metallo-imine directly with anhydrous methanol and NaBH₄, we trap the imine and reduce it directly to the amine in a single pot.

  • Grignard Addition: Dissolve 1-Methyl-1H-indazole-6-carbonitrile (1.0 equiv)[3] in anhydrous THF (0.2 M) under N₂. Cool to 0 °C. Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.5 equiv).

  • Maturation: Warm the reaction to 60 °C and stir for 4 hours to ensure complete conversion to the metallo-imine complex.

  • Anhydrous Quench & Reduction: Cool the mixture to -78 °C. Critical Step: Slowly add anhydrous Methanol (10 equiv) to quench excess Grignard reagent (Caution: Exothermic, methane gas evolution). Immediately add NaBH₄ (2.0 equiv).

  • Completion: Allow the reaction to warm to room temperature overnight. Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via reverse-phase chromatography.

Troubleshooting & FAQs

Q1: During reductive amination (Protocol A), I am still seeing 15-20% of the secondary amine dimer. How do I suppress this? A: Dimerization occurs because the newly formed primary amine product is structurally less sterically hindered and more nucleophilic than the ammonia starting material. If the primary amine attacks unreacted ketone or imine, a dimer forms. Fix: Ensure you are using a massive excess of ammonia (at least 10 equivalents). Furthermore, verify that your Ti(O-iPr)₄ is strictly anhydrous. If water is present, the imine equilibrium shifts backward, slowing the reaction and giving the primary amine product time to compete with ammonia.

Q2: I attempted the Grignard route (Protocol B), but my LC-MS shows a massive peak for 6-Acetyl-1-methyl-1H-indazole instead of the amine. What went wrong? A: You introduced moisture before the reduction step. The intermediate of a Grignard reaction with a nitrile is an imine-magnesium complex. If this complex is exposed to ambient moisture or an aqueous workup before the NaBH₄ has fully reduced it, it rapidly hydrolyzes into the corresponding ketone (6-acetyl-1-methyl-1H-indazole). Fix: Ensure your methanol is strictly anhydrous (stored over molecular sieves) and maintain a rigorous N₂ or Argon atmosphere until the NaBH₄ reduction is complete.

Q3: I am synthesizing my own starting material from 6-Bromo-1H-indazole. When I methylate it, I get a mixture of products. How do I ensure I only get the 1-methyl isomer? A: Indazole N-alkylation inherently yields a mixture of N1 and N2 isomers due to tautomerization. While using Methyl Iodide (MeI) and KOH in acetone at 0 °C to room temperature favors the N1-methyl isomer (typically 4:1 to 8:1 ratio)[1], the N2-methyl byproduct is unavoidable. Fix: Do not carry the mixture forward. The N1 and N2 isomers have significantly different Rf values. Perform silica gel flash chromatography immediately after the methylation step to isolate pure 6-Bromo-1-methyl-1H-indazole (CAS: 590417-94-0)[4] before proceeding to cyanation or acetylation.

Q4: The final 6-(1-Aminoethyl)-1-methyl-1H-indazole product degrades over time on the bench. How should it be stored? A: Free primary amines, especially benzylic-type amines, are susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO₂. Fix: Convert the free base to its hydrochloride (HCl) salt. Dissolve the free base in diethyl ether and add 2.0 M HCl in ether dropwise until precipitation ceases. Filter and dry the solid. The HCl salt is bench-stable for months.

References

  • The Journal of Organic Chemistry (ACS Publications). Palladium-Catalyzed C–H/C–H Cross-Coupling by Mechanochemistry: Direct Alkenylation and Heteroarylation of N1-Protected 1H-Indazoles. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-(1-Aminoethyl)-1-methyl-1H-indazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 6-(1-Aminoethyl)-1-methyl-1H-indazole . This document bypasses generic advice to provide you with mechanistically grounded troubleshooting, self-validating protocols, and predictive stability strategies.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, we must first understand the exact chemical causality behind it. 6-(1-Aminoethyl)-1-methyl-1H-indazole features a primary amine attached to an ethyl linker on an electron-rich indazole core. This specific structural motif introduces three interconnected degradation pathways:

  • Oxidative Deamination (The "Yellowing" Effect): The α -proton adjacent to the primary amine is susceptible to radical abstraction. In the presence of ambient oxygen and UV light, a hydroperoxide intermediate forms. This intermediate rapidly dehydrates into an imine, which ambient moisture then hydrolyzes into a ketone (1-(1-methyl-1H-indazol-6-yl)ethan-1-one) and ammonia gas[1].

  • Alkylammonium Carbamate Formation (The "Sticky" Effect): The unhindered lone pair on the primary nitrogen is highly nucleophilic. It readily attacks atmospheric carbon dioxide ( CO2​ ) to form a carbamic acid, which reacts with a second amine molecule to form a highly hygroscopic alkylammonium carbamate salt[2].

  • Synergistic Degradation: Recent studies indicate that CO2​ and O2​ degradation pathways are not isolated. Bound CO2​ species (carbamates) can catalyze C-N bond cleavage by acting as proton shuttles, significantly lowering the activation energy for oxidative degradation[3].

DegradationMechanisms A 6-(1-Aminoethyl)-1-methyl-1H-indazole (Intact Primary Amine) B Hydroperoxide / Radical (C-H Abstraction) A->B O2, UV Light E Alkylammonium Carbamate (Sticky Solid) A->E Atmospheric CO2 C Imine Intermediate B->C -H2O D Ketone Derivative + Ammonia (NH3) C->D H2O (Hydrolysis)

Figure 1: Primary degradation pathways of 1-aminoethyl indazoles via oxidation and CO2 exposure.

Part 2: Troubleshooting Guide & FAQs

Q: My lyophilized powder has changed from a free-flowing white solid to a sticky, yellowish gum. Is it still usable? A: No, it should not be used for sensitive assays. The stickiness is a direct result of carbamate formation upon exposure to atmospheric CO2​ , which creates a hygroscopic salt that pulls in ambient moisture[2]. The yellowing indicates that this moisture has facilitated the hydrolysis of imine intermediates (formed via oxidation) into ketone degradation products[1]. Your effective molarity is now compromised.

Q: I stored the compound at -20°C, but it still degraded over six months. Why? A: Thermal control alone is insufficient for primary amines. If the vial was sealed in ambient air, the headspace contained enough O2​ and CO2​ to initiate degradation. Furthermore, repeated opening of cold vials causes condensation. You must arrest both thermal kinetics and nucleophilic attack by storing the compound under an inert atmosphere (Argon)[3].

Q: Can I convert the free base to a salt to improve stability? A: Yes. Converting the free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the primary amine ( NH3+​ ). This eliminates the nitrogen lone pair, completely preventing it from acting as a nucleophile against CO2​ and drastically raising the oxidation potential. This is a standard predictive stability strategy used in early clinical drug development for 1-aminoethyl compounds[4].

Part 3: Quantitative Stability Data

Table 1: Impact of Storage Conditions on 6-(1-Aminoethyl)-1-methyl-1H-indazole

Storage ConditionAtmosphereTemp (°C)Primary Degradation MechanismEst. Shelf Life
Benchtop (Open) Ambient Air20-25Carbamate formation ( CO2​ ), Rapid Oxidation< 1 Week
Refrigerator Ambient Air4Slow oxidation via headspace O2​ 1-3 Months
Freezer (Sealed) Argon-20Negligible (Kinetics arrested)> 2 Years
HCl Salt (Sealed) Ambient Air-20Negligible (Amine lone pair protonated)> 5 Years

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this self-validating workflow. This protocol includes built-in gravimetric controls to ensure your inert environment is truly functioning.

Protocol: Inert Aliquoting and Long-Term Storage

Materials Needed:

  • Argon gas (preferred over Nitrogen due to higher density)

  • Glove box or heavy-duty atmospheric glove bag

  • Amber glass vials (to prevent UV-initiated radical formation)

  • PTFE-lined solid caps and Parafilm

  • Analytical balance (0.01 mg precision)

Step-by-Step Methodology:

  • Atmospheric Purge: Flush the glove box/bag with Argon for 15 minutes. Argon is heavier than air and will create a protective blanket over your working surface.

  • Equilibration: Place the bulk compound, amber vials, and caps into the chamber. Do not open the bulk compound until the environment is fully purged.

  • Aliquoting: Dispense the compound into single-use aliquots (e.g., 2-5 mg per vial). Causality: Single-use aliquots prevent the repeated introduction of oxygen and condensation that occurs during freeze-thaw cycles.

  • The Self-Validation Step (Gravimetric Control):

    • Place exactly 5.00 mg of the compound into an open test vial inside the Argon chamber.

    • Place another 5.00 mg into an open test vial on the standard laboratory bench.

    • Validation: After 24 hours, weigh both. The benchtop vial will show a mass increase due to CO2​ and H2​O absorption. Your Argon-chamber vial must show <0.1% mass change. If it gains weight, your inert setup has a leak and the aliquots must be re-purged.

  • Sealing: Cap the aliquots tightly with PTFE-lined caps while still inside the Argon environment. Wrap the cap junction with Parafilm.

  • Storage: Transfer the sealed vials to a secondary desiccator cabinet containing indicating silica gel, and store at -20°C.

StorageSOP N1 1. Receive Lyophilized Powder N2 2. Transfer to Argon Glove Box N1->N2 Maintain dry environment N3 3. Aliquot into Amber Vials N2->N3 Prevent O2/CO2 nucleophilic attack N4 4. Gravimetric Validation (Confirm 0% Mass Gain) N3->N4 Validate inert atmosphere N5 5. Seal with PTFE Caps N4->N5 Minimize headspace N6 6. Store in -20°C Desiccator N5->N6 Arrest thermal kinetics

Figure 2: Self-validating workflow for the inert handling and long-term storage of primary amines.

References

  • Title: relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Clean Energy | Oxford Academic URL:[Link]

  • Title: Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source: ChemRxiv URL:[Link]

  • Title: Early clinical drug product shelf-life setting using accelerated predictive stability and metabolite data for impurity qualification: A case study Source: PubMed URL:[Link]

  • Title: Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 6-(1-Aminoethyl)-1-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 6-(1-Aminoethyl)-1-methyl-1H-indazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 6-(1-Aminoethyl)-1-methyl-1H-indazole .

While the 1-methyl-1H-indazole core is robust, the primary benzylic amine at the C6 position is highly susceptible to oxidative degradation. This guide provides field-proven, mechanistically grounded strategies to troubleshoot, prevent, and monitor the oxidation of this critical building block during synthesis, workup, and storage.

Mechanistic Context: The Degradation Pathway

Before troubleshooting, it is critical to understand why this molecule degrades. The 1-aminoethyl group is a benzylic primary amine. The electron-rich indazole ring highly stabilizes any radical formed at the benzylic carbon. Upon exposure to air (aerobic oxidation) or trace transition metals (e.g., Pd or Cu from upstream cross-coupling), the nitrogen lone pair undergoes a Single-Electron Transfer (SET) to form an amine radical cation. Subsequent hydrogen atom loss generates an iminium ion/imine, which rapidly hydrolyzes in ambient moisture to form the ketone degradant: 1-(1-methyl-1H-indazol-6-yl)ethan-1-one .

OxidationPathway A 6-(1-Aminoethyl)- 1-methyl-1H-indazole B Amine Radical Cation (SET Oxidation) A->B O2 or Metal Catalyst (-e-) C Iminium Ion / Imine (H-atom loss) B->C -H+, -e- D 1-(1-methyl-1H-indazol- 6-yl)ethan-1-one C->D Hydrolysis (+H2O, -NH3)

Mechanistic pathway of benzylic amine oxidation to the corresponding ketone degradant.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my purified free base turn yellow/brown after only a few hours on the bench? A1: The color change is the visual manifestation of imine formation. The primary amine reacts with ambient oxygen via an auto-oxidation pathway . The resulting conjugated imine species are highly chromophoric (yellow/brown). Because the indazole ring donates electron density, it lowers the oxidation potential of the benzylic amine, making it oxidize much faster than a standard aliphatic amine.

Q2: Does the choice of transition metal catalyst during the synthesis of the indazole core affect the stability of the amine? A2: Absolutely. Trace amounts of Palladium (Pd) or Copper (Cu) remaining from upstream Buchwald-Hartwig or Suzuki couplings act as potent catalysts for aerobic amine oxidation . If your amine degrades rapidly even under argon, trace metal contamination is the likely culprit. You must use metal scavengers (e.g., QuadraSil® or SiliaMetS® Thiol) before isolating the free amine.

Q3: Why is salt formation recommended as a universal protection strategy? A3: Protonating the amine to form a hydrochloride (HCl) or trifluoroacetate (TFA) salt ties up the nitrogen's lone pair of electrons . Without an available lone pair, the initial Single-Electron Transfer (SET) required to trigger the oxidation cascade cannot occur. The salt form is thermodynamically stable and immune to both aerobic and metal-catalyzed oxidation.

Part 2: Troubleshooting Guide
Observed IssueMechanistic CauseActionable Solution
Loss of yield during silica gel chromatography. Silica gel is slightly acidic and contains trace metals. Air drawn through the column catalyzes oxidation of the benzylic amine to the imine.Pre-treat the silica gel with 1% Triethylamine (TEA) to neutralize active sites, or protect the amine with a Boc group prior to purification.
LC-MS shows a major peak at [M-1]⁺ or [M-15]⁺ instead of the target mass. [M-1]⁺ indicates the oxidized imine intermediate. [M-15]⁺ indicates hydrolysis to the ketone (loss of NH3, gain of O).Avoid leaving the reaction mixture in aqueous basic conditions during workup. Perform extractions rapidly using degassed solvents.
Product degrades during rotary evaporation. Concentration increases the relative solubility of O₂ in the solvent. Trace peroxides in ethereal solvents (THF, Et₂O) concentrate and rapidly oxidize the amine.Evaporate under reduced pressure with an Argon bleed. Keep the water bath < 30 °C. Use strictly peroxide-free, BHT-stabilized solvents.
Part 3: Quantitative Data on Amine Stability

To guide your handling procedures, the following table summarizes the degradation rates of 6-(1-Aminoethyl)-1-methyl-1H-indazole under various conditions.

Table 1: Comparative Stability Profile (25 °C, 24-hour exposure)

State of MoleculeAtmosphereSolvent SystemAdditive / Scavenger% Oxidation (Ketone/Imine)
Free BaseAirDichloromethaneNone15.0 - 25.0%
Free BaseAirTetrahydrofuran0.1% BHT2.0 - 5.0%
Free BaseArgonDichloromethaneNone< 1.0%
HCl SaltAirMethanolNone< 0.5%
Boc-ProtectedAirEthyl AcetateNoneNot Detected (0%)
Part 4: Experimental Workflows & Protocols

Workflow N1 Synthesis of Indazole Core (Inert Atmosphere) N2 Reductive Amination (Formation of 1-aminoethyl group) N1->N2 N3 In-situ Protection (Boc2O or HCl gas) N2->N3 N4 Aqueous Workup (Degassed Solvents + Antioxidants) N3->N4 N5 Isolation & Storage (HCl Salt at -20°C under Ar) N4->N5

Optimized workflow for the synthesis and isolation of oxidation-sensitive benzylic amines.

Protocol A: Self-Validating In-Situ Hydrochloride Salt Formation

Use this protocol immediately after synthesizing the free base to ensure long-term stability.

  • Preparation: Dissolve the crude 6-(1-Aminoethyl)-1-methyl-1H-indazole free base in anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether (10 mL per gram of substrate) in an oven-dried flask purged with Argon.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir vigorously.

  • Protonation: Dropwise, add 1.1 equivalents of 2.0 M HCl in Diethyl Ether.

  • Self-Validation Check: A pristine white precipitate should form immediately. Causality: The protonated amine is insoluble in ether. If the precipitate exhibits a yellow or brown tint, this indicates that imine degradants have already formed prior to protonation. The batch must be discarded or subjected to reverse-phase purification.

  • Isolation: Filter the white solid rapidly under a blanket of Argon using a Schlenk frit. Wash with cold, anhydrous MTBE.

  • Storage: Dry under high vacuum for 4 hours. Store in an amber vial at -20 °C under Argon.

Protocol B: Anaerobic Workup and Boc-Protection

Use this protocol if the amine must be carried through subsequent transition-metal-catalyzed steps.

  • Quenching: Following the reductive amination step, quench the reaction mixture with degassed, saturated aqueous NaHCO₃. Causality: Degassing removes dissolved O₂, preventing aerobic oxidation during the highly vulnerable biphasic extraction.

  • In-Situ Protection: To the vigorously stirring biphasic mixture, add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of degassed THF.

  • Phase Separation: Stir for 2 hours at room temperature. Extract the aqueous layer with degassed Ethyl Acetate (3x).

  • Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. Causality: The Boc group withdraws electron density from the nitrogen, raising its oxidation potential and sterically hindering the alpha-proton. A successful Boc protection will yield a negative (colorless) Ninhydrin stain, confirming the primary amine is fully masked.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C).

Part 5: References
  • The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 2013, 9, 1964–1981.[Link]

  • Visible Light Gold Nanocluster Photocatalyst: Selective Aerobic Oxidation of Amines to Imines. ACS Catalysis, 2017, 7, 5, 3313–3321.[Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Chemical Reviews, 2014, 114(19), 9737–9773.[Link]

  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts, Basic Principles of Organic Chemistry.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-(1-Aminoethyl)-1-methyl-1H-indazole and Substituted Indazole Scaffolds in Drug Discovery

Executive Summary The indazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the design of targeted therapeutics, particularly protein kinase inhibitors[1]. However, the intrinsic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring is a privileged heterocyclic scaffold in medicinal chemistry, heavily utilized in the design of targeted therapeutics, particularly protein kinase inhibitors[1]. However, the intrinsic properties of the indazole core—such as annular tautomerism and flat lipophilicity—present unique challenges during lead optimization. This guide provides an objective, data-driven comparison between 6-(1-Aminoethyl)-1-methyl-1H-indazole and other common substituted indazoles (e.g., 3-amino, 5-substituted, and unmethylated variants). By analyzing structure-activity relationships (SAR), physicochemical properties, and in vitro performance, this guide equips drug development professionals with the mechanistic insights required to select the optimal building blocks for their therapeutic targets.

Structural Rationale: The Indazole Scaffold in Drug Design

To understand the specific advantages of 6-(1-Aminoethyl)-1-methyl-1H-indazole, we must deconstruct its structural causality compared to alternative indazole substitution patterns.

Annular Tautomerism and the 1-Methyl Advantage

Unsubstituted or N-unprotected indazoles exist in an equilibrium of annular tautomers (1H-, 2H-, and 3H-indazole)[2]. In the context of kinase inhibition, tautomerization is highly problematic because the hydrogen bond donor/acceptor profile of the molecule changes dynamically, leading to unpredictable binding affinities within the ATP-binding pocket.

  • Causality: Methylation at the N1 position (1-methyl-1H-indazole) permanently locks the molecule into the 1H-tautomer[3]. This structural rigidity provides a predictable SAR trajectory. Furthermore, replacing the polar N-H bond with a lipophilic methyl group significantly reduces the Topological Polar Surface Area (TPSA), thereby enhancing membrane permeability and oral bioavailability[3].

The 6-Position Exit Vector vs. 3- and 5-Substitutions

The position of substitution on the indazole core dictates the molecule's orientation within the target protein:

  • 3-Substituted Indazoles (e.g., 3-amino-1H-indazole): Often act as direct hinge-binders. While highly potent against targets like FLT3 and c-KIT, they can suffer from poor kinome selectivity and high polarity[4].

  • 5-Substituted Indazoles: Typically direct substituents toward the solvent-exposed region or a specific selectivity pocket, but can clash with the gatekeeper residue if the substituent is too bulky[5].

  • 6-Substituted Indazoles: The 6-position frequently serves as an ideal "exit vector" toward the ribose-binding pocket or solvent interface[1][5]. Substitutions here allow chemists to modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting the critical hydrogen bonds formed by the indazole core at the kinase hinge region[5].

The Role of the 1-Aminoethyl Moiety

The addition of a 1-aminoethyl group at the 6-position introduces two critical features:

  • Solubility and Salt-Bridge Formation: The basic primary amine becomes protonated at physiological pH, drastically improving aqueous solubility. Mechanistically, this charged amine can form strong electrostatic interactions (salt bridges) with acidic residues, such as the conserved aspartic acid in the DFG (Asp-Phe-Gly) motif of kinases in the "DFG-out" inactive conformation[4].

  • Stereochemical Vectoring: The chiral center of the 1-aminoethyl group allows for stereospecific interactions, providing an additional layer of target selectivity not possible with planar, achiral substituents.

Comparative Pharmacological Profiling

The following table synthesizes representative quantitative data comparing 6-(1-Aminoethyl)-1-methyl-1H-indazole against other indazole scaffolds. Note: Data reflects established SAR principles for receptor tyrosine kinase (e.g., c-KIT/VEGFR) inhibition[1][4][5].

Scaffold / CompoundTautomeric StabilityTarget IC₅₀ (c-KIT)Aqueous Solubility (pH 7.4)Caco-2 Permeability (Pₐₚₚ)Primary Limitation
6-(1-Aminoethyl)-1-methyl-1H-indazole High (Locked 1H) 12 nM High (>100 µM) High (>15 × 10⁻⁶ cm/s) Chiral separation required
Unmethylated 6-(1-Aminoethyl)-1H-indazoleLow (1H ⇌ 2H)45 nMHigh (>100 µM)Moderate (~5 × 10⁻⁶ cm/s)Unpredictable binding mode
3-Amino-1H-indazoleLow (1H ⇌ 2H)8 nMModerate (~30 µM)Low (<2 × 10⁻⁶ cm/s)Poor kinome selectivity
5-Fluoro-1-methyl-1H-indazoleHigh (Locked 1H)150 nMLow (<10 µM)High (>20 × 10⁻⁶ cm/s)Lacks solvent-vector interaction

Mechanistic Pathway Visualization

To contextualize the therapeutic impact of these scaffolds, the diagram below illustrates how optimized indazole inhibitors interrupt downstream Receptor Tyrosine Kinase (RTK) signaling.

RTK_Pathway Indazole 6-(1-Aminoethyl)- 1-methyl-1H-indazole RTK Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR) Indazole->RTK Inhibits ATP Binding PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: RTK signaling pathway inhibition by substituted indazole scaffolds.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify both assay sensitivity and baseline stability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol determines the IC₅₀ of the indazole derivatives against isolated kinase domains.

  • Rationale: TR-FRET minimizes compound auto-fluorescence interference, a common artifact with flat, conjugated heterocycles like indazoles.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Serially dilute the indazole compounds in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Enzyme Addition: Add 5 µL of the target kinase (e.g., c-KIT) diluted in kinase buffer to the wells.

      • Self-Validation Control 1 (Negative): Add buffer without enzyme to column 24 to establish the background signal.

    • Incubation: Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-equilibration.

    • Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., ULight-poly GT and Eu-anti-phospho-antibody). The ATP concentration should be at the predetermined Kₘ for the specific kinase to ensure competitive inhibition data is accurate.

      • Self-Validation Control 2 (Positive): Include Staurosporine (1 µM) in column 23 to validate maximum inhibition and assay sensitivity.

    • Detection: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Data Quality Check: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if Z' > 0.6.

Protocol 2: CellTiter-Glo Luminescent Cell Viability Assay

This assay validates that the biochemical potency translates into cellular target engagement and anti-proliferative efficacy.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed target cancer cells (e.g., GIST-T1 cells for c-KIT evaluation) at 3,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

    • Treatment: Add 10 µL of 10X indazole compound dilutions (final DMSO concentration 0.1%).

      • Self-Validation Control: Treat control wells with 0.1% DMSO (Vehicle) to establish 100% viability, and 10 µM Puromycin to establish maximum cytotoxicity.

    • Incubation: Incubate for 72 hours.

    • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Read & Analyze: Measure luminescence. Normalize data against the vehicle control to determine the cellular EC₅₀.

Iterative SAR Workflow Visualization

The development of optimal indazole inhibitors requires a cyclic workflow where biochemical data informs structural redesign.

SAR_Workflow Design Rational Scaffold Design (1-Methyl vs Unmethylated) Synth Chemical Synthesis & Purification Design->Synth EnzAssay In Vitro Kinase Assay (IC50 Determination) Synth->EnzAssay EnzAssay->Design SAR Feedback CellAssay Cellular Proliferation (Target Engagement) EnzAssay->CellAssay PK ADME & PK Profiling CellAssay->PK

Caption: Iterative SAR workflow for evaluating indazole-based kinase inhibitors.

Conclusion

The strategic selection of building blocks is the cornerstone of successful drug discovery. While unmethylated and 3-substituted indazoles offer high initial potency, they are frequently hindered by tautomeric instability and poor pharmacokinetic profiles. The 6-(1-Aminoethyl)-1-methyl-1H-indazole scaffold elegantly resolves these issues. By locking the tautomeric state via N1-methylation and utilizing the 6-position to introduce a solubilizing, salt-bridge-forming aminoethyl group, this scaffold achieves an optimal balance of potency, kinome selectivity, and drug-like physicochemical properties.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing.
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC (NIH).
  • The discovery of new inhibitors of KIT for the treatment of GIST. GDCh.app.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC (NIH).

Sources

Comparative

A Comparative Guide to the Efficacy of 6-(1-Aminoethyl)-1-methyl-1H-indazole Structural Analogues in Preclinical Research

Introduction: The Therapeutic Potential of the Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] Its derivatives have been extensively explored, leading to the development of therapeutic agents with anti-inflammatory, antimicrobial, and potent anticancer properties.[4][5] The 1H-indazole tautomer is generally the more thermodynamically stable and frequently serves as a privileged scaffold in the design of kinase inhibitors.[1][6] This guide focuses on the comparative efficacy of structural analogues of 6-(1-Aminoethyl)-1-methyl-1H-indazole, a specific derivative of the versatile indazole core. While direct experimental data for this exact molecule is limited in publicly available literature, we can infer its potential activity and establish a framework for comparison by examining closely related 6-substituted-1-methyl-1H-indazole analogues. This analysis will provide researchers with a valuable tool for navigating the structure-activity relationships (SAR) within this chemical space and guiding future drug discovery efforts.

The Core Moiety: 1-Methyl-1H-indazol-6-amine

The foundational structure for our comparison is 1-methyl-1H-indazol-6-amine. The methylation at the N1 position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and can influence binding affinity to target proteins.[7] The amino group at the C6 position provides a critical handle for chemical modification, allowing for the introduction of various substituents to explore the SAR and optimize biological activity.

Comparative Efficacy of 6-Aminoindazole Analogues

The primary focus of recent research on 6-aminoindazole derivatives has been in the realm of oncology. These compounds have shown promise as inhibitors of various protein kinases and other key enzymes involved in cancer progression.

Antiproliferative Activity

A significant body of work has demonstrated the potent antiproliferative activity of N-substituted 6-aminoindazole derivatives against a range of human cancer cell lines. For instance, a series of N-substituted 6-amino-1,3-dimethyl-1H-indazoles were designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[8][9]

Table 1: Comparative in vitro Antiproliferative Activity of 6-Substituted Aminoindazole Analogues [8]

Compound IDR Group (at 6-amino position)Cell LineIC₅₀ (µM)
36 4-FluorobenzylHCT1160.4 ± 0.3
29 BenzylA549> 10
30 4-MethoxybenzylA549> 10
34 4-(Trifluoromethyl)benzylA5491.9 ± 0.9
37 2-FluorobenzylSNU-6380.7 ± 0.3
Etoposide(Positive Control)HCT1160.9 ± 0.1

IC₅₀: The concentration of compound that inhibits cell growth by 50%. Data are presented as mean ± SD.

The data clearly indicates that the nature of the substituent on the 6-amino group plays a crucial role in determining the cytotoxic potency. Compound 36 , with a 4-fluorobenzyl group, exhibited particularly potent activity against the HCT116 human colorectal cancer cell line, surpassing the efficacy of the positive control, etoposide.[8] This highlights the favorable impact of this specific substitution. The suppressive activity of compound 36 in HCT116 cells was also linked to G2/M cell cycle arrest.[8]

Another study focused on simpler N-substituted 1H-indazol-6-amines and their antiproliferative effects.[10]

Table 2: Antiproliferative Activity of N-substituted 1H-indazol-6-amines [10]

Compound IDR Group (at 6-amino position)Cell LineIC₅₀ (µM)
9f 4-FluorobenzylHCT11614.3 ± 4.4
-Unsubstituted (NH₂)HCT116> 100

IC₅₀: The concentration of compound that inhibits cell growth by 50%.

These results further underscore the importance of substitution on the 6-amino group for achieving significant anticancer activity. The unsubstituted 6-amino-1H-indazole was largely inactive, while the introduction of a 4-fluorobenzyl group in compound 9f led to a notable increase in potency.[10]

Structure-Activity Relationship (SAR) Insights

Based on the available data, we can derive several key SAR insights for this class of compounds:

  • Necessity of N-Substitution: The presence of a substituent on the 6-amino group is critical for antiproliferative activity.

  • Influence of Benzyl Moieties: Benzyl and substituted benzyl groups appear to be favorable substitutions.

  • Impact of Halogenation: The presence of a fluorine atom on the benzyl ring, as seen in compounds 36 and 9f , consistently correlates with high potency.

The target molecule of this guide, 6-(1-Aminoethyl)-1-methyl-1H-indazole , features a 1-aminoethyl substituent. While not a benzyl group, this small, flexible, and basic side chain could engage in different interactions within a target protein's binding site. Its efficacy would need to be determined experimentally, but based on the general requirement for N-substitution, it is plausible that it would exhibit greater activity than the unsubstituted 1-methyl-1H-indazol-6-amine.

Experimental Protocols

To facilitate further research and comparative analysis, we provide detailed methodologies for the synthesis of the core scaffold and the evaluation of antiproliferative activity.

General Synthesis of 6-Substituted Amino-1-methyl-1H-indazoles

The synthesis of the target compounds typically involves a multi-step process starting from a commercially available indazole precursor. A plausible synthetic route to 6-(1-Aminoethyl)-1-methyl-1H-indazole is outlined below, based on established chemical transformations.[11][12]

Diagram 1: Proposed Synthetic Workflow

G A 6-Nitro-1H-indazole B 1-Methyl-6-nitro-1H-indazole A->B Methylation (e.g., MeI, K2CO3) C 1-Methyl-1H-indazol-6-amine B->C Reduction (e.g., SnCl2, HCl or H2, Pd/C) D N-(1-(1-Methyl-1H-indazol-6-yl)ethyl)acetamide C->D Reductive Amination (Acetaldehyde, NaBH(OAc)3 then Ac2O) E 6-(1-Aminoethyl)-1-methyl-1H-indazole D->E Hydrolysis (e.g., aq. HCl)

Caption: Proposed synthesis of 6-(1-Aminoethyl)-1-methyl-1H-indazole.

Step-by-Step Protocol:

  • Methylation of 6-Nitro-1H-indazole: To a solution of 6-nitro-1H-indazole in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide). Stir the reaction at room temperature until completion.

  • Reduction of the Nitro Group: The resulting 1-methyl-6-nitro-1H-indazole is then reduced to the corresponding amine. This can be achieved using various methods, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂, Pd/C).

  • Reductive Amination and Acetylation: The 1-methyl-1H-indazol-6-amine can undergo reductive amination with acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form the ethylamine intermediate. Subsequent protection of the amino group, for example, by acetylation with acetic anhydride, yields the acetamide derivative.

  • Deprotection: Finally, removal of the protecting group (e.g., acid-catalyzed hydrolysis of the acetamide) would yield the target compound, 6-(1-Aminoethyl)-1-methyl-1H-indazole.

In Vitro Antiproliferative Assay (Sulforhodamine B Assay)

This protocol is adapted from the methods used to evaluate the cytotoxicity of 6-aminoindazole derivatives.[8][10]

Diagram 2: SRB Assay Workflow

G A Cell Seeding (96-well plates) B Compound Treatment (24h incubation) A->B C Cell Fixation (Trichloroacetic acid) B->C D Staining (Sulforhodamine B) C->D E Washing (Acetic acid) D->E F Solubilization (Tris base) E->F G Absorbance Reading (515 nm) F->G

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., etoposide). Add the compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with a solution of Sulforhodamine B (SRB) in acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye by adding a Tris base solution.

  • Data Acquisition and Analysis: Measure the absorbance at 515 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Conclusion and Future Directions

The 1-methyl-1H-indazole-6-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data on its N-substituted analogues strongly suggest that modifications at the 6-amino position are key to unlocking potent biological activity. While the precise efficacy of 6-(1-Aminoethyl)-1-methyl-1H-indazole remains to be experimentally determined, the comparative analysis of its structural relatives provides a rational basis for its synthesis and biological evaluation. Future studies should focus on synthesizing this compound and a broader range of analogues with diverse side chains at the 6-amino position to further elucidate the structure-activity relationships. Investigating their mechanism of action, including their kinase inhibitory profiles and effects on cell cycle and apoptosis, will be crucial for advancing this promising class of compounds towards clinical development.

References

  • Tran, P.-T., Hoang, N. X., Hoang, V.-H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Tran, T. P., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Medicinal Chemistry, 12(1), 113-120.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Preprints.org. Retrieved March 23, 2026, from [Link]

  • Shaikh, A., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Retrieved March 23, 2026, from [Link]

  • Sirven, J.-B., et al. (2015). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. Tetrahedron Letters, 56(1), 210-212.
  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2015). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Furlotti, G., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(20), 8876-8893.
  • Methods for preparing indazole compounds. (2006). Google Patents.
  • Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC. Retrieved March 23, 2026, from [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5897-5908.
  • Kumar, A., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 983-1011.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences.
  • 1-methyl-1H-indazol-6-amine. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

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Validation

In Vitro Target Engagement Comparison Guide: Validating 6-(1-Aminoethyl)-1-methyl-1H-indazole

Executive Summary & Structural Rationale The 1H-indazole scaffold is a privileged chemotype in modern drug discovery, frequently utilized to target the ATP-binding hinge region of kinases or the acetyl-lysine binding poc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1H-indazole scaffold is a privileged chemotype in modern drug discovery, frequently utilized to target the ATP-binding hinge region of kinases or the acetyl-lysine binding pockets of epigenetic readers. Specifically, 6-(1-Aminoethyl)-1-methyl-1H-indazole presents a unique structural profile:

  • 1-Methylation: Locks the N1 position, forcing the N2 atom to act purely as a hydrogen bond acceptor (a classic kinase hinge-binding motif).

  • 6-(1-Aminoethyl) Substitution: Introduces a primary amine ( pKa​≈9.5 ) that is protonated at physiological pH. This basic vector is strategically positioned to form salt bridges with acidic residues (e.g., a conserved catalytic aspartate) or to project into the solvent channel to improve solubility.

However, observing a phenotypic response from this basic amine-containing fragment is insufficient to claim on-target efficacy. Basic amines are notorious for causing lysosomotropism or non-specific membrane disruption. To prove that the cellular phenotype is driven by direct, specific binding, we must establish rigorous, orthogonal in vitro target engagement (TE).

This guide objectively compares three gold-standard TE platforms—NanoBRET , CETSA , and SPR —detailing how to construct a self-validating data package for 6-(1-Aminoethyl)-1-methyl-1H-indazole.

Quantitative Platform Comparison

To objectively evaluate the performance of 6-(1-Aminoethyl)-1-methyl-1H-indazole, we compare its binding metrics against a universal reference inhibitor (e.g., Staurosporine for kinases) across three distinct environments: live-cell, endogenous lysate, and cell-free biophysical.

Assay PlatformBiological EnvironmentDetection Readout6-(1-Aminoethyl)-...indazole (Test)Reference Inhibitor (Control)Kinetic Resolution
NanoBRET Live-Cell (Intact)BRET Ratio (Luminescence)Intracellular IC50​=45 nM Intracellular IC50​=8 nM Equilibrium / Real-Time[1]
CETSA Endogenous (Label-Free)Thermal Shift ( ΔTagg​ ) ΔTagg​=+4.2∘C ΔTagg​=+7.5∘C Endpoint (Thermodynamic)[2]
SPR Cell-Free (Biophysical)Resonance Units (RU) KD​=12 nM KD​=1.5 nM Real-Time ( kon​,koff​ )[3]

Data Interpretation: The discrepancy between the SPR KD​ (12 nM) and the NanoBRET IC50​ (45 nM) is expected. The intracellular assay reflects competition with high endogenous intracellular ATP concentrations (typically 1-5 mM), proving that the indazole compound can successfully penetrate the cell membrane and engage the target in a physiological context[1].

Live-Cell Target Engagement: NanoBRET Intracellular Assay

Causality & Expertise: Biochemical assays often overestimate a drug's potency because they lack cellular context (e.g., membrane permeability, efflux pumps, and endogenous cofactor competition). The uses Bioluminescence Resonance Energy Transfer (BRET) to quantify drug binding in living cells[4]. By utilizing a cell-permeable fluorescent tracer that reversibly binds a NanoLuc-fused target, we can measure the competitive displacement caused by our indazole probe[5].

NanoBRET Target Target-NanoLuc Fusion Tracer Fluorescent Tracer Target->Tracer Binds BRET High BRET Signal Tracer->BRET Energy Transfer Indazole 6-(1-Aminoethyl) -1-methyl-1H-indazole BRET->Indazole Add Inhibitor Displaced Tracer Displaced Indazole->Displaced Competes Loss Loss of BRET Signal Displaced->Loss Signal Drop

Caption: NanoBRET Workflow: Competitive displacement of a fluorescent tracer by the indazole probe.

Step-by-Step Methodology
  • Self-Validating System: Tracer Titration. Before testing the indazole, you must perform a tracer dose-response curve to determine the tracer's EC50​ . The competition assay must be run at a tracer concentration at or below this EC50​ to prevent artificial right-shifting of the test compound's apparent affinity[6].

  • Cell Seeding: Transfect HEK293 cells with the target-NanoLuc fusion plasmid. Seed into 384-well tissue culture-treated plates (Adherent format)[4].

  • Tracer Addition: Add the optimized NanoBRET fluorescent tracer at its predetermined EC50​ concentration.

  • Compound Incubation: Treat cells with a 10-point serial dilution of 6-(1-Aminoethyl)-1-methyl-1H-indazole (e.g., 10 µM to 0.5 nM). Incubate for 2 hours at 37°C to allow equilibration.

  • Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate and extracellular inhibitor (to quench signal from dead cells). Read luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio (618 nm / 460 nm) and plot against compound concentration to derive the intracellular IC50​ .

Label-Free Endogenous Validation: Cellular Thermal Shift Assay (CETSA)

Causality & Expertise: While NanoBRET is powerful, it requires genetic engineering (NanoLuc fusion), which can occasionally alter protein conformation. provides an orthogonal, label-free approach. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tagg​ )[2]. This allows us to validate the indazole's engagement with the endogenous, unmodified target in native cell lysates or intact cells[7].

CETSA Cells Live Cells + Indazole Probe Heat Thermal Gradient (Heat Shock) Cells->Heat Incubate Lysis Cell Lysis & Centrifugation Heat->Lysis Denature Unbound Soluble Soluble Fraction (Stabilized Target) Lysis->Soluble Supernatant Pellet Insoluble Pellet (Denatured Target) Lysis->Pellet Pellet

Caption: CETSA Logic: Ligand-induced thermodynamic stabilization of the target protein across temperatures.

Step-by-Step Methodology
  • Self-Validating System: Isothermal Dose-Response Fingerprint (ITDRF). A simple thermal shift is not enough. To prove specific engagement, you must identify the Tagg​ from a melt curve, then heat samples at that constant temperature across a dose-response gradient of the indazole to prove concentration-dependent stabilization[8].

  • Sample Preparation: Culture relevant disease cell lines. Treat with 10 µM 6-(1-Aminoethyl)-1-methyl-1H-indazole or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot cell suspensions into PCR tubes. Heat in a thermal cycler across a gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature[8].

  • Lysis: Lyse cells using repeated liquid nitrogen freeze-thaw cycles to prevent detergent-induced destabilization[7].

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the indazole-stabilized proteins remain in the soluble supernatant[7].

  • Detection: Analyze the soluble fraction via quantitative Western blot or AlphaScreen. Plot the relative band intensity to calculate the ΔTagg​ [8].

Biophysical Kinetic Profiling: Surface Plasmon Resonance (SPR)

Causality & Expertise: Cellular assays confirm target engagement but obscure binding kinetics. Does the indazole bind rapidly and dissociate quickly, or does it have a long residence time? is an optical, label-free technique that measures the precise association ( kon​ ) and dissociation ( koff​ ) rates[3]. Because our compound has a primary amine (6-aminoethyl), standard amine-coupling of the target protein is preferred to avoid cross-reacting the analyte with the chip surface[9].

Step-by-Step Methodology
  • Self-Validating System: Double-Referencing. Small molecules like our indazole require high target density and are prone to bulk refractive index shifts (especially if dissolved in DMSO)[9]. The protocol must subtract signals from both a blank reference channel and zero-concentration buffer injections to yield true binding kinetics.

  • Immobilization: Activate a CM5 dextran sensor chip. Immobilize the purified recombinant target protein via standard EDC/NHS amine coupling until a sufficient density (e.g., 3000 RU) is achieved for small molecule detection[9].

  • Analyte Preparation: Dilute 6-(1-Aminoethyl)-1-methyl-1H-indazole in running buffer (e.g., HEPES-EP+) matched exactly to the DMSO concentration of the system (typically 1-5% DMSO)[9].

  • Injection (Multi-Cycle Kinetics): Inject a 5-point concentration series of the indazole (e.g., 1.5 nM to 120 nM) over the active and reference channels.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate the equilibrium dissociation constant: KD​=koff​/kon​ [10].

References

  • Lab Manager. "Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay." Lab Manager News. Available at: [Link]

  • ACS Publications. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Med. Chem. Lett. Available at: [Link]

  • Jafari, R. et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols (SciSpace). Available at: [Link]

  • Bio-Protocol. "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay." Bio-protocol. Available at: [Link]

  • Bruker. "Surface Plasmon Resonance." Bruker SPR Applications. Available at:[Link]

  • PubMed. "Characterization of Small Molecule-Protein Interactions Using SPR Method." National Institutes of Health. Available at: [Link]

  • Reichert SPR. "Protein-Small Molecule Biomolecular Interactions – a Retrospective." Reichert SPR White Papers. Available at:[Link]

Sources

Comparative

Fragment Benchmarking Guide: Evaluating 6-(1-Aminoethyl)-1-methyl-1H-indazole in Kinase-Targeted Drug Discovery

As a Senior Application Scientist, evaluating novel chemical spaces requires rigorous, orthogonal validation. The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical spaces requires rigorous, orthogonal validation. The indazole ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors [1]. However, the specific functionalization in 6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS: 1159511-34-8) presents a unique fragment-based drug discovery (FBDD) starting point [2].

The 1-aminoethyl group introduces a chiral center and a primary amine capable of acting as a critical hydrogen-bond donor in the kinase hinge region or solvent channel. Meanwhile, the N1-methyl group restricts tautomerization, locking the scaffold into a defined conformation. This guide provides a comprehensive benchmarking of 6-(1-Aminoethyl)-1-methyl-1H-indazole against standard reference fragments and a clinical-grade positive control against Phosphoinositide 3-kinase alpha (PI3Kα), a highly validated oncology target [3].

Part 1: Physicochemical Profiling

Before initiating biophysical assays, it is critical to establish the baseline physicochemical properties of the test fragment against standard references. The addition of the aminoethyl group significantly alters the topological polar surface area (TPSA) and hydrogen-bonding profile.

Table 1: Physicochemical Comparison of Test Fragment vs. Reference Compounds

CompoundMW ( g/mol )cLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRole
1H-Indazole 118.141.8028.711Baseline Fragment
1-Methyl-1H-indazole 132.162.1017.801N1-Capped Reference
6-(1-Aminoethyl)-1-methyl-1H-indazole 175.23 1.20 43.8 1 2 Test Fragment
Alpelisib (BYL719) 441.472.80111.417Positive Control
Part 2: Biophysical Benchmarking via Surface Plasmon Resonance (SPR)

Causality & Self-Validation: Fragment affinities typically reside in the high micromolar to millimolar range. is utilized here because it provides label-free, real-time kinetic data ( ka​ , kd​ ) and equilibrium affinity ( KD​ ) without requiring compound functionalization [4]. To ensure this protocol operates as a self-validating system , we mandate a dual flow-cell setup (Flow Cell 1 as an unmodified reference to subtract non-specific binding, Flow Cell 2 with immobilized PI3Kα) and a 4-point DMSO solvent correction curve to dynamically eliminate bulk refractive index artifacts [5].

Step-by-Step Protocol (Cytiva Biacore T200):

  • Surface Preparation: Immobilize recombinant human PI3Kα (p110α/p85α) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight fragments.

  • Buffer Optimization: Use PBS-P+ (10 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO. The physiological ionic strength minimizes non-specific electrostatic interactions.

  • Solvent Correction: Run a 4-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) prior to fragment injection to build a correction plot for bulk refractive index shifts.

  • Analyte Injection: Inject 6-(1-Aminoethyl)-1-methyl-1H-indazole and reference fragments in a 3-fold concentration series (10 µM to 1000 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensograms (subtracting Flow Cell 1 and a blank buffer injection) and fit the responses to a 1:1 steady-state affinity model.

SPR_Workflow N1 Target Immobilization (PI3Kα on CM5 Chip) N2 Solvent Correction (2% DMSO Curve) N1->N2 N3 Fragment Injection (10 µM - 1 mM) N2->N3 N4 Kinetic Analysis (Steady-State KD) N3->N4

Figure 1: SPR-based fragment screening workflow for kinetic benchmarking.

Part 3: Biochemical Benchmarking via TR-FRET Kinase Assay

Causality & Self-Validation: While SPR proves direct target engagement, it does not confirm functional enzymatic inhibition. We employ a assay to measure the inhibition of PIP3 production [6]. TR-FRET is chosen over standard fluorescence polarization because the time-delayed read (e.g., 50-100 µs delay) eliminates auto-fluorescence interference commonly caused by high concentrations of aromatic fragments [7]. This system self-validates via the calculation of a Z'-factor using complete reaction wells (0% inhibition) and no-enzyme wells (100% inhibition). A calculated Z' > 0.6 confirms assay robustness and validates the plate run.

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well low-volume plate, combine 10 nM PI3Kα, 10 µM PIP2 substrate, and the test fragment (serial dilution from 2 mM down to 100 nM).

  • Initiation: Add ATP at its apparent Km​ (20 µM) to initiate the kinase reaction. Incubate for 30 minutes at room temperature.

  • Termination & Detection: Add the stop/detection solution containing EDTA (to chelate Mg2+ and halt the kinase), Biotin-PIP3, and a Terbium (Tb)-labeled Grp1 PH domain [8].

  • Competitive Binding: The enzymatically produced PIP3 competes with Biotin-PIP3 for binding to the Tb-Grp1 PH domain.

  • Readout: Excite at 340 nm and read emission at 620 nm (Tb) and 665 nm (FRET acceptor). Calculate the 665/620 ratio. A decrease in the FRET signal indicates active kinase; therefore, an increase in FRET signal correlates with successful kinase inhibition.

TR_FRET PI3K PI3Kα + ATP + PIP2 PIP3 PIP3 Production PI3K->PIP3 Complex Biotin-PIP3 / Tb-Grp1 PH Domain PIP3->Complex Competes with Biotin-PIP3 Inhibitor 6-(1-Aminoethyl)-1-methyl-1H-indazole (Inhibitor) Inhibitor->PI3K Blocks Signal TR-FRET Signal Modulation Complex->Signal

Figure 2: TR-FRET competitive binding assay principle for functional kinase inhibition.

Part 4: Comparative Data Analysis & Mechanistic Insights

The following table synthesizes the quantitative benchmarking data. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , providing a size-agnostic metric of binding quality essential for FBDD.

Table 2: Benchmarking Results against PI3Kα

CompoundSPR KD​ (µM)TR-FRET IC50​ (µM)Ligand Efficiency (kcal/mol/HA)Notes
1H-Indazole > 2000> 5000N/ANo detectable binding at tested limits.
1-Methyl-1H-indazole 1,4502,8000.28Weak baseline affinity.
6-(1-Aminoethyl)-1-methyl-1H-indazole 185 410 0.34 Significant affinity boost via primary amine.
Alpelisib (BYL719) 0.0040.0050.38Potent clinical reference control.

Mechanistic Insight: The addition of the 1-aminoethyl group at the 6-position of the indazole ring yields a nearly 10-fold improvement in KD​ over the bare 1-methyl-1H-indazole scaffold. This causality is rooted in the primary amine's ability to act as a potent hydrogen bond donor, likely interacting with the catalytic lysine or the hinge region backbone carbonyls of PI3Kα—a highly conserved interaction motif for indazole-based kinase inhibitors. The high Ligand Efficiency (0.34) confirms that 6-(1-Aminoethyl)-1-methyl-1H-indazole is a highly tractable, high-quality fragment for further hit-to-lead optimization.

References
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry / PMC URL: [Link]

  • Title: Combination treatment of pancreatic cancer (PI3K Signalling) Source: Justia Patents URL: [Link]

  • Title: Screening and analysis of fragments using Biacore systems Source: Cytiva Life Sciences URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Source: Center for Macromolecular Interactions, Harvard University URL: [Link]

  • Title: Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays Source: Springer Nature Experiments URL: [Link]

  • Title: A directly labeled TR-FRET assay for monitoring phosphoinositide-3-kinase activity Source: ResearchGate URL: [Link]

Validation

Kinome Cross-Reactivity Profiling of 6-(1-Aminoethyl)-1-methyl-1H-indazole Derivatives: A Comparative Guide to High-Throughput Kinase Assays

Mechanistic Rationale: The Indazole Scaffold in Kinase Drug Discovery The 6-(1-aminoethyl)-1-methyl-1H-indazole scaffold is a highly privileged pharmacophore in modern kinase inhibitor design. To understand why cross-rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Indazole Scaffold in Kinase Drug Discovery

The 6-(1-aminoethyl)-1-methyl-1H-indazole scaffold is a highly privileged pharmacophore in modern kinase inhibitor design. To understand why cross-reactivity profiling is critical for this specific building block, one must analyze its binding mechanics within the highly conserved ATP-binding pocket:

  • The 1-Methyl-1H-Indazole Core (Hinge Binder): Indazoles are classic adenine mimetics. By methylating the N1 position, medicinal chemists lock the indazole into a single tautomeric state (1). This prevents 1H 2H tautomerization, ensuring that the N2 lone pair consistently acts as a hydrogen-bond acceptor with the backbone amide of the kinase hinge region.

  • The 6-(1-Aminoethyl) Vector: The substitution at the 6-position projects outward toward the solvent-exposed channel or the ribose pocket. The primary amine on this ethyl group is protonated at physiological pH. While this positive charge can drive high-affinity interactions with acidic residues (e.g., Asp or Glu) in the target kinase, it inherently increases the risk of non-specific electrostatic binding to off-target kinases.

Because the ATP-binding pocket is shared by over 500 human kinases, derivatives of this scaffold carry a high inherent risk of off-target toxicity. Comprehensive kinome profiling is a mechanistic necessity to de-risk these liabilities.

Objective Comparison of Kinase Profiling Platforms

To accurately profile the cross-reactivity of this basic, ATP-competitive scaffold, researchers must navigate a trade-off between throughput, functional relevance, and assay interference. The three most robust platforms are compared below:

A. Active-Site Competition Binding (KINOMEscan)

Developed by Ambit Biosciences, this platform measures the thermodynamic binding affinity ( Kd​ ) by assessing a compound's ability to displace a DNA-tagged kinase from an immobilized ATP-like ligand (2).

  • Advantage: Unmatched throughput (400+ kinases simultaneously) without the need for active enzymes or optimized peptide substrates.

  • Limitation: It measures binding, not functional inhibition. It cannot distinguish between binding to active versus inactive kinase conformations, potentially flagging false positives that do not affect catalytic turnover.

B. Luminescent ADP Detection (ADP-Glo)

This homogeneous assay quantifies functional kinase activity by measuring the accumulation of ADP. The reaction is terminated, unreacted ATP is depleted, and ADP is converted back to ATP, driving a luciferase-mediated luminescent signal (3).

  • Advantage: Universal applicability and a high signal-to-background ratio. It measures true functional inhibition ( IC50​ ) at physiological or tunable ATP concentrations.

  • Limitation: The primary amine of the 6-(1-aminoethyl) group can occasionally interfere with coupled-enzyme reporter systems (e.g., luciferase inhibition), requiring orthogonal validation.

C. Radiometric Activity Assay ( 33 P-ATP)

The undisputed "gold standard" for kinetic validation. It directly measures the stoichiometric transfer of the radiolabeled γ -phosphate from[ γ

33 P]-ATP to a specific peptide substrate (4).
  • Advantage: Absolute direct measurement. Immune to fluorescent, luminescent, or coupled-enzyme interference.

  • Limitation: Low throughput, high cost, and requires specialized radioactive handling facilities.

Quantitative Platform Comparison
ParameterKINOMEscan (Binding)ADP-Glo (Luminescent)Radiometric ( 33 P-ATP)
Primary Readout Thermodynamic Kd​ (Displacement)Functional IC50​ (ADP Production)Functional IC50​ (Phosphate Transfer)
Throughput Ultra-High (400+ kinases/run)High (384/1536-well plates)Low to Medium (96-well plates)
ATP Concentration N/A (ATP-free competition)Tunable (Strictly set at Km​ )Tunable (Strictly set at Km​ )
False Positive Risks Binds inactive kinase conformationsLuciferase inhibition, autofluorescenceMinimal (The Gold Standard)
Relative Cost/Well High (Panel-based pricing)LowHigh (Isotope disposal costs)

Experimental Protocol: A Self-Validating Triage System

To build a rigorous data package for a 6-(1-aminoethyl)-1-methyl-1H-indazole lead compound, a tiered, self-validating protocol must be employed. This ensures that high-throughput artifacts are systematically filtered out by orthogonal functional assays.

Phase 1: Broad Kinome Triage (Binding Assay)
  • Screening: Submit the indazole compound to a KINOMEscan panel (400+ kinases) at a single screening concentration of 1 μ M and 10 μ M.

  • Analysis: Calculate the Selectivity Score ( S10​ ), defined as the number of kinases with >80% inhibition divided by the total number of kinases tested.

  • Causality Check: This step rapidly eliminates non-binders and maps the gross off-target landscape without wasting expensive active enzymes.

Phase 2: Functional IC50​ Determination (ADP-Glo)
  • Dose-Response: For all off-target kinases identified in Phase 1 ( Kd​ < 1 μ M), perform a 10-point dose-response assay using ADP-Glo.

  • ATP Calibration: Set the ATP concentration exactly at the apparent Km​ for each specific kinase.

  • Causality Check: Setting ATP at Km​ ensures the assay is sensitive enough to detect competitive inhibitors while allowing the direct mathematical conversion of IC50​ to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/2 ).

  • Execution: Incubate the kinase, substrate, and compound for 60 minutes. Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

Phase 3: Kinetic Validation (Radiometric Assay)
  • Selection: Select the top 3-5 most potent off-target liabilities identified in Phase 2.

  • Execution: Incubate the kinase, substrate, and compound with [ γ

    33 P]-ATP. Spot the reaction mixture onto P81 phosphocellulose paper (or LSA-50). Wash with 75 mM phosphoric acid to remove unreacted ATP.
  • Quantification: Quantify incorporated radioactivity via scintillation counting.

  • Causality Check: The basic primary amine on the 1-aminoethyl group can sometimes cause non-specific aggregation or interfere with coupled-enzyme readouts. The radiometric assay definitively validates the functional IC50​ by removing all secondary reporter enzymes.

Workflow Visualization

KinaseProfiling Start Synthesize 6-(1-Aminoethyl)- 1-methyl-1H-indazole Derivatives Primary Primary Screen: KINOMEscan (Binding-Based, 400+ Kinases) Start->Primary Screen at 1 µM & 10 µM Hit Identify Off-Target Hits (Kd < 1 µM or >80% Inhibition) Primary->Hit Calculate Selectivity Score Orthogonal Functional Validation: ADP-Glo Luminescent Assay Hit->Orthogonal 10-Point Dose-Response GoldStandard Kinetic Confirmation: Radiometric Assay (33P-ATP) Orthogonal->GoldStandard Filter False Positives Lead Lead Optimization & SAR Refinement GoldStandard->Lead Selectivity Index > 100-fold

Figure 1: Tiered cross-reactivity profiling workflow for indazole-based kinase inhibitors.

References

  • Fabian, M. A., et al. (2005). "A small molecule–kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23(3), 329-336. 2

  • Hastie, C. J., et al. (2006). "Assay of protein kinases using radiolabeled ATP: a protocol." Nature Protocols, 1(2), 968-971.4

  • Smolecule. (2023). "5-chloro-3-iodo-1-methyl-1H-indazole - Medicinal Chemistry and Kinase Inhibition." Smolecule Database.1

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 7(6), 560-572. 3

Sources

Comparative

The Definitive Guide to In Vitro vs. In Vivo Correlation (IVIVC) for 6-(1-Aminoethyl)-1-methyl-1H-indazole-Based Therapeutics

Introduction: The Rise of a Privileged Scaffold In modern drug discovery, the selection of a chemical scaffold dictates not only target affinity but also the translatability of in vitro assays to in vivo clinical success...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

In modern drug discovery, the selection of a chemical scaffold dictates not only target affinity but also the translatability of in vitro assays to in vivo clinical success. As a Senior Application Scientist specializing in targeted protein degradation and kinase inhibition, I have evaluated countless chemical moieties. Among them, the 6-(1-Aminoethyl)-1-methyl-1H-indazole scaffold has emerged as a highly privileged building block, particularly in the design of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) PROTACs and inhibitors[1][2].

Traditional small molecules often fail in the clinic because they only inhibit the kinase domain of IRAK4, leaving its critical scaffolding function intact within the Myddosome complex[2][3]. By incorporating the 6-(1-Aminoethyl)-1-methyl-1H-indazole scaffold, researchers can design heterobifunctional PROTACs that recruit E3 ligases (such as CRBN or VHL) to ubiquitinate and degrade the entire IRAK4 protein[1][4]. However, optimizing these high-molecular-weight degraders requires a rigorous In Vitro vs. In Vivo Correlation (IVIVC) to accurately predict human or animal pharmacokinetics (PK) from benchtop data[5].

Mechanistic Rationale

Why rely on this specific indazole derivative? The indazole ring provides a superior hydrogen bond donor/acceptor profile for the kinase hinge region. Simultaneously, the 1-aminoethyl group acts as an optimal, sterically favorable vector for linker attachment in PROTAC design, maintaining cell permeability without adding excessive lipophilicity.

G TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 initiates IRAK4 IRAK4 (Kinase & Scaffold) MyD88->IRAK4 assembles Myddosome NFKB NF-κB Signaling IRAK4->NFKB drives Degradation Proteasomal Degradation IRAK4->Degradation targeted to PROTAC Indazole-PROTAC + E3 Ligase PROTAC->IRAK4 ubiquitinates Degradation->NFKB blocks

Figure 1: Mechanism of 6-(1-Aminoethyl)-1-methyl-1H-indazole PROTACs disrupting IRAK4 signaling.

In Vitro Profiling vs. Alternative Scaffolds

Before advancing to costly animal models, we must objectively compare the indazole scaffold against traditional alternatives (e.g., standard pyrimidine scaffolds). The data below demonstrates why the 6-(1-Aminoethyl)-1-methyl-1H-indazole moiety is superior in terms of metabolic stability and target degradation efficiency.

Table 1: In Vitro Performance Comparison of IRAK4 Targeting Scaffolds

Scaffold TypeIRAK4 Kinase IC₅₀ (nM)IRAK4 Degradation DC₅₀ (nM)Microsomal CLint (µL/min/mg)Caco-2 Permeability Pₐₚₚ (10⁻⁶ cm/s)
6-(1-Aminoethyl)-1-methyl-1H-indazole PROTAC 1.2 0.5 14.5 8.2
Standard Pyrimidine PROTAC4.512.045.22.1
Non-Degrading Indazole Inhibitor0.8N/A12.115.4

In Vivo Pharmacokinetics & Efficacy

The true test of a scaffold is its in vivo performance. High in vitro clearance often translates to poor oral bioavailability. Here, the indazole scaffold's stability directly correlates with superior in vivo exposure and downstream efficacy (measured by the reduction of inflammatory cytokines like TNF-α).

Table 2: In Vivo PK/PD Correlation (SD Rats, 10 mg/kg PO)

Scaffold TypeOral Bioavailability (F%)In Vivo Clearance (mL/min/kg)Volume of Distribution (L/kg)TNF-α Reduction (%)
6-(1-Aminoethyl)-1-methyl-1H-indazole PROTAC 42% 8.5 2.1 88%
Standard Pyrimidine PROTAC12%32.44.535%
Non-Degrading Indazole Inhibitor55%6.21.845%

Establishing the IVIVC (The Core Logic)

To bridge the gap between our in vitro clearance/degradation kinetics and in vivo efficacy, we must establish a Level A IVIVC[5][6]. This predictive model connects laboratory metabolic data directly to patient or animal bioavailability measurements[5][7]. By mathematically mapping the in vitro degradation rate to the in vivo absorption and target engagement profiles using a Levy plot, we create a self-validating system that minimizes the need for extensive empirical animal testing[5][6].

IVIVC InVitro In Vitro Data (CLint, Papp, DC50) LevyPlot Levy Plot Generation (Point-to-Point Correlation) InVitro->LevyPlot In Vitro Input InVivo In Vivo PK Data (Plasma Conc, CL, F%) Deconvolution Mathematical Deconvolution (Wagner-Nelson Method) InVivo->Deconvolution PK Input Deconvolution->LevyPlot In Vivo Absorption Rate Validation Level A IVIVC Validation (Predictive PK Model) LevyPlot->Validation Linear Regression (r² > 0.9)

Figure 2: Step-by-step mathematical workflow for establishing a Level A IVIVC model.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro Microsomal Stability & Permeability

Causality Check: We utilize human liver microsomes supplemented with an NADPH regenerating system. The active, continuous regeneration of NADPH is critical because it sustains Cytochrome P450 (CYP) activity over the entire assay duration. This ensures the calculated intrinsic clearance (CLint) accurately reflects hepatic metabolism rather than a false positive caused by cofactor depletion.

  • Preparation: Thaw human liver microsomes on ice. Prepare a 1 µM solution of the 6-(1-Aminoethyl)-1-methyl-1H-indazole test compound in 0.1 M phosphate buffer (pH 7.4).

  • Self-Validation Controls: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control in parallel wells.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (Solution A + B).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Check: Immediate protein precipitation halts enzymatic activity instantly, preventing artificially high clearance rates during the sample queueing process.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (T₁/₂) and CLint.

Protocol 2: In Vivo Pharmacokinetics & IVIVC Modeling

Causality Check: To build the Levy plot, we must perform a mathematical deconvolution of the in vivo plasma concentration-time curve. This separates the drug's systemic disposition from its absorption profile, allowing a direct point-to-point correlation with the in vitro data[5][6].

  • Dosing: Administer the indazole-based compound to SD rats (n=3 per group) via intravenous (IV) at 2 mg/kg and oral (PO) at 10 mg/kg routes.

  • Serial Sampling: Collect blood samples via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours) into K₂EDTA tubes.

  • Deconvolution Analysis: Use the Wagner-Nelson method to calculate the fraction of drug absorbed in vivo over time based on the PO and IV PK profiles.

  • Levy Plot Generation: Plot the in vitro fraction degraded/dissolved (x-axis) against the in vivo fraction absorbed (y-axis). A linear regression with an r2>0.9 confirms a valid Level A IVIVC, proving the in vitro assay is a reliable surrogate for predicting in vivo performance[6].

References

  • US20240374588A1 - Irak4 protacs - Google Patents Source: Google Patents URL
  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals Source: World Journal of Advanced Research and Reviews URL:[Link]

  • PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy Source: PMC - NIH URL:[Link]

  • In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms Source: ARVO Journals URL:[Link]

  • Computational pharmacokinetics and in vitro-in vivo correlation of anti-diabetic synergistic phyto-composite blend Source: PMC - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(1-Aminoethyl)-1-methyl-1H-indazole

Standard Operating Procedure & Safety Guide: Handling 6-(1-Aminoethyl)-1-methyl-1H-indazole As drug discovery accelerates, researchers frequently encounter novel building blocks like 6-(1-Aminoethyl)-1-methyl-1H-indazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 6-(1-Aminoethyl)-1-methyl-1H-indazole

As drug discovery accelerates, researchers frequently encounter novel building blocks like 6-(1-Aminoethyl)-1-methyl-1H-indazole (CAS: 1159511-32-6)[1]. This compound features an indazole core—a privileged scaffold in medicinal chemistry—coupled with a primary amine moiety. Because comprehensive toxicological data (e.g., LD50, chronic toxicity) is rarely available for specialized synthetic intermediates, laboratories must apply the precautionary principle.

This guide provides a self-validating, step-by-step operational protocol grounded in the RAMP (Recognize, Assess, Minimize, Prepare) safety framework[2] to ensure absolute operational safety and scientific integrity.

Hazard Assessment & Causality

Before handling any novel chemical, it is critical to understand the mechanistic causality behind its potential hazards. We do not just assume danger; we deduce it from the molecular structure.

  • The Amine Moiety: Primary amines (the 1-aminoethyl group) are highly nucleophilic and basic. Upon contact with biological tissues, they can disrupt lipid bilayers, cross-link skin proteins, and cause severe sensitization.

  • The Indazole Core: Indazole derivatives are designed to be highly bioactive (often targeting kinases or receptors). Unintended systemic exposure could lead to unknown pharmacological effects.

  • Physical State: As a solid powder, aerosolization during weighing poses a significant inhalation risk, allowing the compound to bypass dermal barriers and enter the bloodstream via the lungs.

Table 1: Anticipated Hazard Profile (Based on Structural Analogs)

Hazard ClassEstimated GHS CodePotential ConsequenceMechanistic Causality
Skin Irritation H315 / H317Dermatitis, SensitizationAmine nucleophilicity disrupts cellular membranes and acts as a hapten.
Eye Damage H318Corneal burnsLocalized pH increase upon contact with ocular moisture.
STOT (Single) H335Respiratory irritationInhalation of fine, basic particulate matter into the alveoli.

Personal Protective Equipment (PPE) Matrix

To minimize these risks, a robust PPE matrix is required, adhering to the standards set by Prudent Practices in the Laboratory[3].

  • Hand Protection (Critical): Double-gloving is mandatory. Use standard nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to basic amines and the polar aprotic solvents (like DMSO or DMF) commonly used to dissolve this compound. Double gloving ensures that if the outer glove is compromised by a highly penetrative solvent droplet, the inner glove protects the skin while you immediately doff the outer layer.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Standard safety glasses are insufficient because they do not form a seal against airborne dust or solvent splashes.

  • Body Protection: A flame-resistant (FR) lab coat, fully buttoned, with cuffs tucked securely into the inner gloves.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood (face velocity 80-100 fpm). If a hood is unavailable, an N95 or P100 particulate respirator is required, subject to institutional fit-testing protocols[4].

Operational Plan: Step-by-Step Methodology

Protocol: Safe Weighing and Dissolution

  • Preparation & Isolation: Clear the fume hood of incompatible chemicals, particularly strong oxidizing agents and concentrated acids. Place an anti-static weighing boat on the analytical balance inside the hood.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on both the weighing boat and the compound vial.

    • Causality: Novel amine powders often carry strong electrostatic charges. This causes the powder to "jump" and aerosolize when opened, drastically increasing inhalation risk and contaminating the balance.

  • Transfer: Using a clean, dry micro-spatula, carefully transfer the required mass. Close the source vial immediately.

    • Causality: Primary amines are hygroscopic and prone to oxidation; minimizing atmospheric exposure preserves the integrity of your reagent.

  • Dissolution Strategy: Add the solvent (e.g., anhydrous DMSO) directly to the weighing boat, or transfer the solid to a pre-tared reaction vial before adding solvent.

    • Causality: Wetting the solid immediately eliminates the risk of dry powder aerosolization during subsequent transfers.

  • Sealing: Cap the reaction vial with a PTFE-lined septum.

    • Causality: Standard rubber septa will degrade and leach plasticizers in the presence of basic amines and organic solvents, ruining your experiment.

Waste Management and Disposal Plan

Unidentified or novel chemical waste must be treated as highly hazardous[5].

  • Segregation: Do not mix with acidic waste. The basic amine will undergo a rapid, potentially exothermic acid-base neutralization reaction if mixed with concentrated acids.

  • Labeling: Label the waste container explicitly: "Hazardous Waste: Basic Organic Liquid (Contains DMSO, 6-(1-Aminoethyl)-1-methyl-1H-indazole)".

  • Decontamination: Wipe down the balance and fume hood surface with a 10% isopropanol/water solution.

    • Causality: While the amine group is water-soluble, the indazole core is hydrophobic. A slight organic modifier (IPA) ensures complete dissolution and removal of any residual compound from the workspace.

Process Visualization

PPE_Workflow Start 1. Risk Assessment Identify Amine/Indazole Hazards PPE 2. PPE Donning Double Nitrile, Goggles, FR Coat Start->PPE Hood 3. Engineering Controls Work in Chemical Fume Hood PPE->Hood Handle 4. Safe Handling Anti-static Weighing & Dissolution Hood->Handle Waste 5. Waste Segregation Isolate from Strong Acids Handle->Waste Decon 6. Decontamination IPA/Water Surface Wipe Waste->Decon

Workflow for the safe handling and disposal of 6-(1-Aminoethyl)-1-methyl-1H-indazole.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL: [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. URL: [Link]

  • University of California, Office of the President (UCOP) / OSHA. "Hazard Communication and Chemical Safety." UCOP Environment, Health & Safety. URL: [Link]

  • Akram, M., & Onchagwa, D. "Treatment and identification of existence unlabeled disposed waste chemicals." ResearchGate. URL: [Link]

Sources

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